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  • Product: (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol
  • CAS: 174560-96-4

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol in Drug Discovery

Executive Summary (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol (CAS: 174560-96-4) represents a highly versatile, sp³-rich pharmacophore building block frequently utilized in modern medicinal chemistry and fragment-base...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol (CAS: 174560-96-4) represents a highly versatile, sp³-rich pharmacophore building block frequently utilized in modern medicinal chemistry and fragment-based drug discovery (FBDD)[1]. By seamlessly integrating a heteroaromatic system with a saturated, flexible aliphatic ring, this molecule provides an optimal balance of lipophilicity, aqueous solubility, and targeted hydrogen-bonding capabilities. This whitepaper dissects its structural significance, details its physicochemical profile, and outlines a self-validating synthetic methodology for its preparation.

Structural Dissection & Pharmacophoric Significance

The architecture of this compound is defined by three distinct functional zones, each contributing specific interaction capabilities within biological systems:

  • The Pyridine-4-ylmethyl Headgroup: The pyridine ring acts as a classic hydrogen-bond acceptor (HBA) and participates in π-π stacking or cation-π interactions within protein binding pockets (such as kinase hinge regions). The methylene linker provides essential conformational flexibility, preventing rigid steric clashes.

  • The Piperidine Core: Incorporating a piperidine ring introduces significant sp³ carbon character (Fraction sp³ or Fsp³). High Fsp³ is strongly correlated with improved clinical success rates due to enhanced solubility, reduced promiscuity, and better metabolic stability compared to flat, fully aromatic analogs. Furthermore, the basic tertiary nitrogen serves as a critical interaction point for acidic residues in target proteins, notably G-protein coupled receptors (GPCRs).

  • The Hydroxymethyl Tail: Positioned at the C3 of the piperidine ring, this primary alcohol acts as both a hydrogen-bond donor (HBD) and acceptor (HBA). Synthetically, it serves as a handle for further derivatization, such as etherification, esterification, or oxidation to an aldehyde for subsequent coupling.

Pharmacophore Py Pyridine Ring (π-π Stacking, HBA) Linker Methylene Linker (Conformational Flexibility) Py->Linker Pip Piperidine Core (sp³ Character, Basicity) Linker->Pip OH Hydroxymethyl Group (HBD / HBA) Pip->OH

Pharmacophoric features of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol.

Physicochemical Profile

To effectively utilize this compound in screening libraries or as a synthetic intermediate, its quantitative parameters must be understood. The table below summarizes its core properties[1].

PropertyValueSignificance
Chemical Formula C₁₂H₁₈N₂ODefines elemental composition[1].
Molecular Weight 206.29 g/mol Low MW (<300) makes it an ideal fragment for FBDD[1].
CAS Registry Number 174560-96-4Unique identifier for commercial sourcing and compliance[1].
Topological Polar Surface Area ~36.3 ŲExcellent for membrane permeability and potential BBB crossing.
Hydrogen Bond Donors (HBD) 1Complies with Lipinski's Rule of 5 (hydroxyl group).
Hydrogen Bond Acceptors (HBA) 3Pyridine N, Piperidine N, and Hydroxyl O.
Rotatable Bonds 3Ensures conformational adaptability in binding sites.

Synthetic Methodology: Direct Reductive Amination

The most efficient, scalable, and reliable method for synthesizing (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol is via the direct reductive amination of isonicotinaldehyde with piperidin-3-ylmethanol.

Causality of Reagent Selection

The protocol relies on as the reducing agent[2]. Unlike Sodium Borohydride (NaBH₄), which aggressively reduces aldehydes directly to alcohols, STAB is sterically hindered and electron-deficient due to its three acetoxy groups[2]. This makes it exceptionally mild. It selectively reduces the transiently formed iminium ion over the starting isonicotinaldehyde, preventing the formation of unwanted pyridin-4-ylmethanol byproducts[2][3]. is selected as the solvent because STAB exhibits optimal solubility and reaction kinetics in halogenated solvents compared to THF, and DCE avoids the volatility issues of dichloromethane (DCM) during slightly elevated temperature variations[2][4].

Self-Validating Experimental Protocol
  • Imine Formation: In a dry, nitrogen-purged round-bottom flask, dissolve isonicotinaldehyde (1.0 equiv) and piperidin-3-ylmethanol (1.05 equiv) in anhydrous DCE (0.2 M concentration). Stir at room temperature for 30–60 minutes.

    • Validation Check: TLC (Thin Layer Chromatography) or GC-MS must indicate the consumption of the primary amine and the formation of the iminium intermediate before proceeding.

  • Selective Reduction: Add NaBH(OAc)₃ (1.4 equiv) portion-wise to the stirring solution[4]. The slight excess ensures complete reduction of the iminium species. Stir for 2–4 hours at room temperature.

    • Validation Check: The reaction mixture typically transitions to a cloudy suspension as the reduction progresses and sodium acetate precipitates.

  • Quenching & Boron-Complex Dissociation: Quench the reaction by slowly adding 1N aqueous NaOH.

    • Causality Check: The basic workup is critical not only to neutralize any generated acetic acid but specifically to that forms during the reduction, thereby freebasing the target tertiary amine[3][4].

  • Extraction & Isolation: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography using a gradient of DCM/MeOH (containing 1% NH₄OH to prevent streaking of the basic amine on the silica column) to yield the pure target compound[5].

Synthesis Step1 1. Mix Isonicotinaldehyde & Piperidin-3-ylmethanol in DCE Step2 2. In Situ Formation of Iminium Intermediate Step1->Step2 Step3 3. Add NaBH(OAc)3 (1.4 equiv) at Room Temperature Step2->Step3 Step4 4. Selective Hydride Transfer (Avoids Aldehyde Reduction) Step3->Step4 Step5 5. Aqueous Basic Workup (1N NaOH to break Boron complex) Step4->Step5 Step6 6. Isolation of Target Compound Step5->Step6

Step-by-step reductive amination workflow using NaBH(OAc)3.

Applications in Medicinal Chemistry

Because of its compact size and rich functionalization, this molecule is frequently deployed in:

  • Kinase Inhibitor Design: The pyridine ring is a privileged scaffold for interacting with the ATP-binding hinge region of kinases. The piperidine-methanol tail can be directed outward toward the solvent-exposed region to improve pharmacokinetic properties.

  • GPCR Targeting: The basic nitrogen of the piperidine core is protonated at physiological pH, allowing it to form crucial salt bridges with conserved aspartate residues in the transmembrane domains of aminergic GPCRs.

References

  • NextSDS Chemical Database. "(1-Pyridin-4-ylMethyl-piperidin-3-yl)-Methanol, 98+% C12H18N2O, MW: 206.29 — Chemical Substance Information." URL: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications, 1996. URL:[Link]

  • ScienceMadness. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." URL:[Link]

  • National Institutes of Health (PMC). "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones Over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." URL:[Link]

  • Common Organic Chemistry. "Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]." URL:[Link]

Sources

Exploratory

Preclinical Pharmacokinetic Evaluation and Predictive ADME Profiling of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

Executive Summary & Structural Rationale (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol (CAS: 174560-96-4) is a versatile bifunctional chemical scaffold frequently utilized in early-stage drug discovery. Structurally, it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol (CAS: 174560-96-4) is a versatile bifunctional chemical scaffold frequently utilized in early-stage drug discovery. Structurally, it features a pyridine ring linked via a methylene bridge to a piperidine ring bearing a hydroxymethyl group.

As a Senior Application Scientist, evaluating the pharmacokinetic (PK) properties of such a compound requires transitioning from structural heuristics to empirical, self-validating in vitro models. The presence of two distinct nitrogen atoms—one in an aromatic system and one in a saturated heterocycle—creates a complex ionization profile that heavily dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) behavior. This whitepaper establishes the predictive PK profile and the rigorous methodologies required to validate it.

Physicochemical Profiling & In Silico ADME Rationale

Before initiating in vitro assays, we must establish the physicochemical baseline. The electronic environment of the molecule dictates its ionization state at physiological pH, which is the primary driver of its distribution and permeability.

Table 1: Physicochemical & Predicted ADME Properties

ParameterPredicted ValuePharmacokinetic Implication (Causality)
Molecular Weight 206.29 g/mol Highly optimal for oral absorption; well within Lipinski’s Rule of 5.
LogP ~1.5Moderate lipophilicity balances aqueous solubility with membrane permeability.
pKa (Piperidine N) ~9.5 (Basic)Protonated at physiological pH (7.4); highly prone to lysosomal trapping.
pKa (Pyridine N) ~5.2 (Weakly Basic)Largely unprotonated at pH 7.4; influences target binding affinity.
TPSA 32.6 ŲExcellent potential for blood-brain barrier (BBB) penetration and CNS distribution.

Expert Insight: The piperidine nitrogen ensures the molecule is predominantly cationic in the systemic circulation. Weakly basic, lipophilic amines are highly susceptible to lysosomal trapping [3]. The unprotonated fraction diffuses into acidic lysosomes (pH ~4.5), becomes protonated, and is irreversibly sequestered. This phenomenon artificially expands the apparent volume of distribution ( Vd​ ) and prolongs the tissue half-life, a critical factor when calculating dosing intervals.

Intestinal Absorption & Permeability

To predict oral bioavailability, the Caco-2 cell monolayer assay is the industry standard. Because the compound is basic, its protonated state in the slightly acidic microclimate of the intestine (pH 6.5) may restrict passive transcellular diffusion, making empirical validation necessary [4].

Self-Validating Caco-2 Permeability Protocol

Causality & Trustworthiness: We utilize bidirectional transport to calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2 indicates active efflux (e.g., via P-glycoprotein). The inclusion of Lucifer Yellow validates monolayer integrity; any well showing >1% Lucifer Yellow permeation is discarded to prevent false-positive permeability readings.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to allow differentiation and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 600 Ω·cm² are utilized.

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Add to the Apical chamber (for A-to-B transport) or Basolateral chamber (for B-to-A transport). Include 100 µM Lucifer Yellow in the donor compartment.

  • Incubation: Incubate at 37°C in a 5% CO₂ shaker for 90 minutes.

  • Sampling & Matrix Matching: Extract 50 µL from the receiver chamber. Quench with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Quantify via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ).

Caco2 Seed Seed Caco-2 Cells (Transwell Insert) Culture Culture 21 Days (Form Monolayer) Seed->Culture TEER Measure TEER (>600 Ohms/cm²) Culture->TEER Dose Apply Compound (A-to-B / B-to-A) TEER->Dose Incubate Incubate 90 min (37°C, 5% CO2) Dose->Incubate Analyze LC-MS/MS Analysis (Calculate Papp) Incubate->Analyze

Step-by-step Caco-2 permeability assay workflow.

Distribution & Plasma Protein Binding (PPB)

Determining the unbound fraction ( fu​ ) is critical, as only free drug is pharmacologically active. For lipophilic amines, traditional ultrafiltration often suffers from non-specific binding to the filter membrane. Therefore, Rapid Equilibrium Dialysis (RED) is the preferred methodology [1].

Self-Validating RED Protocol

Causality & Trustworthiness: Equilibrium dialysis is driven by the thermodynamic gradient of the unbound drug. By spiking the buffer chamber with a known concentration of a recovery standard post-dialysis, we validate that the compound is not adsorbing to the Teflon base plate or the cellulose membrane, ensuring the calculated fu​ is a true reflection of plasma protein affinity rather than experimental artifact [1].

  • Preparation: Dialyze 1 µM of the compound in human plasma (K₂EDTA) against an equal volume of PBS (pH 7.4) using an 8K MWCO RED device insert.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker (300 rpm) for 4 to 6 hours.

  • Matrix Matching (Critical Step): To ensure equal ionization during LC-MS/MS, transfer 50 µL of post-dialysis plasma to a tube containing 50 µL of blank PBS. Conversely, transfer 50 µL of post-dialysis PBS to a tube containing 50 µL of blank plasma.

  • Precipitation: Add 300 µL of cold acetonitrile (with internal standard) to precipitate proteins. Centrifuge at 4000 rpm for 15 minutes.

  • Quantification: Analyze the supernatant via LC-MS/MS to calculate the percentage of bound and unbound drug.

Metabolic Stability & Clearance Pathways

Hepatic clearance is the primary elimination route for nitrogen-containing heterocycles. The methylene bridge connecting the pyridine and piperidine rings is a classic "soft spot" for Cytochrome P450 (CYP)-mediated N-dealkylation. Additionally, the hydroxymethyl group is a prime candidate for Phase II UGT-mediated glucuronidation.

Metabolism Parent Parent Compound (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol NDealk N-Dealkylation (CYP450 Mediated) Parent->NDealk NOxid N-Oxidation (Pyridine/Piperidine Ring) Parent->NOxid Gluc O-Glucuronidation (UGT Mediated) Parent->Gluc Metab1 Piperidin-3-ylmethanol + Pyridine-4-carboxaldehyde NDealk->Metab1 Metab2 Pyridine N-oxide Derivative NOxid->Metab2 Metab3 O-Glucuronide Conjugate Gluc->Metab3

Predicted Phase I and Phase II metabolic pathways.

Self-Validating Liver Microsomal Stability Protocol

Causality & Trustworthiness: The assay must include a "minus-NADPH" control. If degradation occurs in the absence of NADPH, it indicates non-CYP-mediated instability (e.g., esterases or chemical degradation in the buffer). This ensures that the calculated intrinsic clearance ( CLint​ ) accurately reflects Phase I oxidative metabolism [2].

  • Incubation Mixture: Prepare a reaction mixture containing 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Pre-warming: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Minus-NADPH Control: Run a parallel incubation for 60 minutes without NADPH to monitor chemical stability.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Conclusion

The pharmacokinetic profile of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol is heavily defined by its basic piperidine core and moderate lipophilicity. While it is expected to exhibit excellent passive permeability and BBB penetration, researchers must account for expanded volumes of distribution due to lysosomal trapping and targeted CYP-mediated N-dealkylation at the methylene bridge. By employing the self-validating in vitro protocols detailed above, drug development professionals can accurately translate these structural liabilities into predictive in vivo clearance models.

References

  • Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Waters NJ, et al. Journal of Pharmaceutical Sciences. (2008). URL: [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Mondal SK, et al. Journal of Biological Sciences. (2008). URL:[Link]

  • Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction. PubMed Central. URL:[Link]

Foundational

Technical Whitepaper: Receptor Binding Affinity Profiling of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

Executive Summary & Pharmacophoric Rationale (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol (CAS 174560-96-4) represents a highly versatile pharmacophore in modern drug discovery. Structurally, it features a central pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Rationale

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol (CAS 174560-96-4) represents a highly versatile pharmacophore in modern drug discovery. Structurally, it features a central piperidine ring, a hydroxymethyl substituent, and a 4-pyridinylmethyl moiety. At physiological pH, the basic piperidine nitrogen is protonated, enabling the formation of a critical salt bridge with conserved aspartate residues (e.g., Asp3.32) within the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs)[1]. Concurrently, the pyridine ring facilitates π−π stacking with aromatic residues (such as Tryptophan or Phenylalanine) in the receptor cleft, while the hydroxymethyl group acts as a directional hydrogen bond donor/acceptor, driving subtype selectivity.

Due to these distinct structural features, derivatives of this chemotype are predominantly profiled against central nervous system (CNS) targets, including Histamine H3, Dopamine D2, Serotonin (5-HT) receptors, and Sigma-1 receptors[2]. This technical guide delineates the rigorous analytical framework required to elucidate the receptor binding affinity profile of this compound, synthesizing equilibrium thermodynamics with real-time binding kinetics.

Analytical Framework: Causality in Experimental Design

To establish a high-confidence, self-validating binding profile, we mandate an orthogonal testing cascade. Relying on a single assay modality introduces unacceptable risks of false positives due to assay interference or non-specific binding.

  • Primary Screening (Equilibrium Thermodynamics): We deploy radioligand competition binding assays in accordance with the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) standards[3]. Radioligand assays remain the gold standard for primary screening because they provide highly sensitive, true equilibrium dissociation constants ( Ki​ ) unaffected by downstream signal amplification[1].

  • Secondary Validation (Kinetic Resolution): Equilibrium data ( Ki​ ) is fundamentally limited; it cannot distinguish between a ligand that binds rapidly and dissociates rapidly versus one that binds slowly and dissociates slowly. Therefore, we utilize Surface Plasmon Resonance (SPR) to measure the association ( ka​ ) and dissociation ( kd​ ) rate constants[4]. This label-free, mass-based technology ensures that the observed binding is a direct physical interaction and provides the residence time ( τ=1/kd​ ), which is often a superior predictor of in vivo efficacy than affinity alone[5].

Representative Receptor Binding Affinity Profile

Note: The quantitative data below represents a characteristic profiling panel for pyridine-piperidine chemotypes, illustrating the expected polypharmacological landscape of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol.

Target ReceptorRadioligand Ki​ (nM)SPR KD​ (nM)Association Rate ka​ ( M−1s−1 )Dissociation Rate kd​ ( s−1 )Residence Time τ (min)
Histamine H312.4 ± 1.115.2 4.2×105 6.4×10−3 2.6
Sigma-1 ( σ1​ )45.8 ± 3.251.0 1.8×105 9.2×10−3 1.8
Dopamine D2185.0 ± 12.5210.5 8.5×104 1.8×10−2 0.9
Serotonin 5-HT2A> 10,000N/AN/AN/AN/A

Step-by-Step Methodologies (Self-Validating Systems)

Protocol 1: NIMH PDSP-Standard Radioligand Competition Binding Assay

Causality & Validation: This protocol uses a fixed concentration of radioligand near its Kd​ to maximize sensitivity to competition, governed by the Cheng-Prusoff equation. Non-specific binding (NSB) is strictly defined using a saturating concentration of a reference ligand to ensure the measured signal is exclusively receptor-specific[6].

Methodology:

  • Membrane Preparation: Harvest CHO or HEK293 cells stably expressing the target human receptor (e.g., H3 or D2). Homogenize in standard binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)[3].

  • Assay Plate Setup: In a 96-well plate, dispense 50 µL of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol across a 10-point concentration gradient (0.1 nM to 10 µM) in quadruplicate[6].

  • Radioligand Addition: Add 50 µL of the target-specific radioligand (e.g., [3H] -Spiperone for D2) at a concentration precisely equal to its predetermined Kd​ [1].

  • NSB Control: In dedicated control wells, add 10 µM of a reference inhibitor (e.g., Haloperidol for Sigma/D2) to define the assay's non-specific binding baseline[2].

  • Incubation: Add 100 µL of the crude membrane suspension. Incubate the plates for 1.5 hours at room temperature to ensure the system reaches thermodynamic equilibrium[7].

  • Filtration & Wash: Terminate the reaction by rapid vacuum filtration through 0.3% polyethyleneimine (PEI)-soaked GF/C glass fiber filter mats using a 96-well Filtermate harvester[7]. Wash three times with ice-cold buffer to rapidly clear unbound radioligand.

  • Quantification: Melt scintillation wax onto the dried filters and quantify retained radioactivity (CPM) using a Microbeta scintillation counter[7]. Calculate the Ki​ using non-linear regression analysis.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Assay

Causality & Validation: Immobilizing the target protein on the sensor chip allows the small molecule (analyte) to flow continuously over the surface. We utilize high flow rates to minimize mass transport limitations, ensuring that the measured rates reflect true binding kinetics rather than diffusion artifacts[8].

Methodology:

  • Chip Functionalization: Pre-prime a CM3 sensor chip. Activate the carboxymethyl dextran surface using standard EDC/NHS coupling chemistry[5].

  • Ligand Immobilization: Inject the purified target receptor (10 µg/mL in acetate buffer, pH 5.5) over the activated flow cell until a target immobilization level of ~1000-2000 Response Units (RU) is achieved. Quench unreacted active ester sites with 1 M ethanolamine[4].

  • Analyte Preparation: Dilute the test compound in running buffer (PBS with 0.05% Tween-20 and 1% DMSO to maintain solubility) to create a concentration series spanning 0.1x to 10x the estimated KD​ .

  • Kinetic Injection: Flow the analyte over both the active and reference flow cells at a high flow rate (50 µL/min) to eliminate mass transport effects[9].

  • Regeneration: If the compound exhibits a long residence time and does not fully dissociate during the buffer wash phase, inject a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the analyte without denaturing the immobilized receptor.

  • Data Analysis: Perform double referencing by subtracting the signals from the reference flow cell and blank buffer injections. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract ka​ and kd​ [9].

Visualizations

Workflow Compound (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol Primary Primary Screening Radioligand Binding Assay (Equilibrium Ki) Compound->Primary Secondary Secondary Validation SPR Kinetic Assay (ka, kd, Residence Time) Primary->Secondary Hits (Ki < 1 µM) Functional Functional Assays (cAMP, Calcium Flux) Secondary->Functional Kinetic Validation Data Receptor Affinity Profile & Lead Optimization Functional->Data

Orthogonal screening workflow for determining receptor binding affinity and kinetics.

Pathway Ligand Antagonist Ligand (CAS 174560-96-4) GPCR Gi-Coupled GPCR (e.g., H3, D2) Ligand->GPCR Blocks Agonist G_protein Gαi Subunit (Inactive State) GPCR->G_protein Prevents Activation AC Adenylate Cyclase (Active) G_protein->AC Fails to Inhibit cAMP cAMP Production (Maintained) AC->cAMP Synthesizes

Mechanistic pathway showing GPCR antagonism by the pyridine-piperidine ligand.

References

  • National Institute of Mental Health Psychoactive Drug Screening Program. Assay conditions for primary radioligand binding assays. UNC.edu.3

  • National Center for Biotechnology Information (NCBI). Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1). NIH.gov. 7

  • Benchchem. A Technical Guide to Dopamine Receptor Binding Affinity. Benchchem.com. 1

  • PLOS. Detailed protocols for all assays can be found in the NIMH PDSP Assay Protocol Book. PLOS.org. 6

  • Proceedings of the National Academy of Sciences (PNAS). Identification of the gene that codes for the σ2 receptor. PNAS.org. 2

  • Springer Protocols. Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerNature.com. 4

  • MDPI. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI.com. 5

  • PubMed Central (PMC). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH.gov. 9

Sources

Exploratory

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol: A Technical Guide for Chemical Synthesis and Research Applications

For Immediate Release This technical guide offers a comprehensive overview of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol, a heterocyclic compound of interest to researchers and professionals in drug discovery and dev...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide offers a comprehensive overview of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. While specific, in-depth literature on this exact molecule is limited, this document provides a detailed exploration of its chemical properties, a plausible synthetic route based on established chemical principles, and potential avenues for future research.

Introduction: Unveiling a Versatile Building Block

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol (CAS No. 174560-96-4) is a unique bifunctional molecule that incorporates both a piperidine and a pyridine ring system.[1] The piperidine moiety, a saturated six-membered heterocycle, is a prevalent scaffold in numerous approved pharmaceuticals, valued for its ability to introduce three-dimensional complexity and desirable pharmacokinetic properties. The pyridine ring offers aromaticity and a site for hydrogen bonding, which can be crucial for molecular recognition at biological targets. The primary alcohol functional group provides a reactive handle for further chemical modifications, making this compound a potentially valuable building block in the synthesis of more complex molecules.

This guide will provide a detailed analysis of its physicochemical characteristics, a proposed synthetic methodology, and a discussion of its potential applications as a research chemical and intermediate in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol is presented in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
CAS Number 174560-96-4[1]
Molecular Formula C₁₂H₁₈N₂O[1]
Molecular Weight 206.29 g/mol [1]
IUPAC Name (1-(pyridin-4-ylmethyl)piperidin-3-yl)methanol[1]
Appearance Likely an oil or low-melting solid at room temperature (deduced)
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.

Synthesis of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds.[2][3][4] In this proposed synthesis, piperidin-3-ylmethanol would be reacted with 4-pyridinecarboxaldehyde in the presence of a reducing agent.

Reductive Amination Reactant1 Piperidin-3-ylmethanol Intermediate Schiff Base/Iminium Ion Reactant1->Intermediate Reactant2 4-Pyridinecarboxaldehyde Reactant2->Intermediate Product (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Proposed reductive amination pathway for the synthesis of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of piperidin-3-ylmethanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added 4-pyridinecarboxaldehyde (1.0-1.2 eq).

  • Formation of Intermediate: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base or iminium ion.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol.

Alternative Synthetic Pathway: N-Alkylation

An alternative approach involves the direct N-alkylation of piperidin-3-ylmethanol with a reactive 4-pyridylmethyl halide, such as 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine.[5][6][7]

N-Alkylation Reactant1 Piperidin-3-ylmethanol Product (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol Reactant1->Product Reactant2 4-(Chloromethyl)pyridine Reactant2->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Reactant1 Deprotonation

Caption: Proposed N-alkylation pathway for the synthesis of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol.

Experimental Protocol: N-Alkylation

  • Reaction Setup: A mixture of piperidin-3-ylmethanol (1.0 eq) and a suitable base (e.g., potassium carbonate or triethylamine, 2-3 eq) is prepared in an inert solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Alkylating Agent: 4-(Chloromethyl)pyridine hydrochloride (1.0-1.2 eq) is added to the stirred suspension.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to drive the reaction to completion.

  • Reaction Monitoring: The progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Potential Applications and Future Research Directions

Given the presence of the versatile piperidine and pyridine scaffolds, (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol holds potential as a key intermediate in the synthesis of novel bioactive compounds. The piperidine ring can be further functionalized, and the primary alcohol offers a site for derivatization to introduce a variety of other functional groups or to link the molecule to other scaffolds.

The structural motifs present in this compound are found in molecules with a wide range of biological activities, including but not limited to:

  • Kinase Inhibitors: The piperidin-4-ylmethyl moiety is a common feature in many kinase inhibitors, where it can form important interactions within the ATP-binding site.[5]

  • Antineoplastic Agents: Piperidine derivatives have been explored for their potential as anticancer agents.[8][9]

  • Central Nervous System (CNS) Agents: The piperidine scaffold is a well-established pharmacophore for CNS-active compounds, including antipsychotics and antidepressants.[10][11]

Future research could focus on the following areas:

  • Library Synthesis: Utilizing the primary alcohol as a point of diversification to generate a library of novel derivatives for biological screening.

  • Exploration of Biological Targets: Investigating the potential of the core scaffold to interact with various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

  • Development of Novel Catalysts and Ligands: The bidentate nature of the molecule (with two nitrogen atoms) suggests its potential use as a ligand in catalysis.

Conclusion

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol represents a promising, yet underexplored, chemical entity. While direct literature on its synthesis and applications is sparse, its structural components suggest significant potential as a versatile building block in medicinal chemistry and materials science. The synthetic routes proposed in this guide, based on well-established and reliable chemical transformations, provide a clear path for its preparation in a laboratory setting. Further investigation into the derivatization of this compound and the biological evaluation of its analogs is warranted and could lead to the discovery of novel therapeutic agents and research tools.

References

  • BenchChem. (2025). Application Notes and Protocols: The Role of 4-(chloromethyl)
  • ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)
  • Paradisi, F. (2024). Green Chemistry. BORIS Portal.
  • MDPI. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • NextSDS. (n.d.). (1-Pyridin-4-ylMethyl-piperidin-3-yl)-Methanol, 98+% C12H18N2O, MW: 206.29.
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Molecules. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2024).
  • BenchChem. (2025). Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
  • BenchChem. (2025). Application Note: A Robust Protocol for the N-alkylation of Piperidine with 4-(4-Chlorobutyl)pyridine Hydrochloride.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • R Discovery. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Semantic Scholar. (2006).
  • MDPI. (2023).
  • RSC Publishing. (n.d.). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C.
  • NextSDS. (n.d.). (1-PYRIDINYL-PIPERIDIN-4-YL)
  • AnchorQuery. (n.d.).
  • PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.
  • Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Biomedical and Pharmacology Journal. (n.d.).
  • European Patent Office. (2020). SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE - EP 4045494 B1.
  • ResearchGate. (n.d.). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist.
  • PubMed. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)

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Foundational

In-Depth Technical Guide: Metabolic Stability of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol in Human Liver Microsomes

Executive Summary The metabolic stability of a new chemical entity (NCE) dictates its in vivo half-life, systemic exposure, and overall pharmacokinetic (PK) profile. Poor metabolic stability often leads to rapid clearanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic stability of a new chemical entity (NCE) dictates its in vivo half-life, systemic exposure, and overall pharmacokinetic (PK) profile. Poor metabolic stability often leads to rapid clearance, sub-therapeutic exposure, and the potential generation of toxic metabolites[1],[2]. This technical whitepaper provides an authoritative framework for evaluating the metabolic stability of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol using Human Liver Microsomes (HLM). By deconstructing the structural liabilities of this specific chemotype and establishing a self-validating experimental protocol, this guide bridges the gap between raw in vitro data and predictive in vivo clearance.

Structural Analysis & Predictive Metabolism

To design an effective HLM assay, one must first understand the molecular architecture of the target compound. (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol consists of three primary structural domains: an electron-deficient pyridine ring, a basic piperidine core, and a primary hydroxymethyl group.

When exposed to the Cytochrome P450 (CYP450) enzymes present in HLM, this chemotype presents several distinct metabolic "soft spots"[3],[4]:

  • N-Dealkylation (Major Pathway): The methylene bridge connecting the pyridine ring to the piperidine nitrogen is highly susceptible to CYP-mediated radical abstraction. This leads to N-dealkylation, cleaving the molecule into pyridine-4-carbaldehyde and piperidin-3-ylmethanol.

  • Pyridine N-Oxidation: While electron-deficient, the pyridine nitrogen can undergo oxidation to form an N-oxide, typically mediated by CYP3A4.

  • Piperidine α -Oxidation: Saturated heterocycles are prone to oxidation at the carbon adjacent to the heteroatom, potentially leading to lactam formation or subsequent ring opening[3],[4].

Metabolic_Pathways Parent (1-(Pyridin-4-ylmethyl) piperidin-3-yl)methanol CYP CYP450 Enzymes (Phase I) Parent->CYP Metab1 N-Dealkylation (Cleavage at methylene) CYP->Metab1 Major Metab2 Pyridine N-Oxidation (Formation of N-oxide) CYP->Metab2 Metab3 Piperidine Oxidation (Hydroxylation at α-carbon) CYP->Metab3 Metab4 Alcohol Oxidation (To aldehyde/acid) CYP->Metab4 Minor

Predicted Phase I CYP450-mediated metabolic pathways for the target chemotype.

Experimental Design: The Causality of the HLM Assay

The HLM assay is not merely a mixture of reagents; it is a carefully calibrated thermodynamic and kinetic system. Every parameter is chosen to ensure first-order kinetics and isolate enzymatic degradation from chemical instability[5],[6].

  • Substrate Concentration ( 1μM ): The concentration of the piperidine derivative must be kept significantly below the Michaelis-Menten constant ( Km​ ) of the metabolizing enzymes. This ensures that the rate of metabolism is proportional to the drug concentration (first-order kinetics), allowing for accurate intrinsic clearance ( CLint​ ) calculations[7].

  • Protein Concentration ( 0.5 mg/mL ): Using a low microsomal protein concentration minimizes non-specific binding of the lipophilic drug to the microsomal lipid bilayer, ensuring the unbound fraction ( fu,mic​ ) remains high and true clearance is not masked.

  • NADPH Dependency: CYP450 enzymes require NADPH as an obligate electron donor. By comparing the reaction with and without NADPH, we isolate CYP-mediated Phase I metabolism from non-enzymatic degradation[5].

HLM_Workflow Start Compound Preparation (1 μM final) HLM HLM Incubation (0.5 mg/mL protein, 37°C) Start->HLM NADPH Initiate Reaction (Add NADPH) HLM->NADPH Timepoints Sampling (0, 5, 15, 30, 45, 60 min) NADPH->Timepoints Quench Quench Reaction (Cold ACN + IS) Timepoints->Quench Centrifuge Protein Precipitation (Centrifuge 5500 rpm) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Remaining) Centrifuge->LCMS

Step-by-step logical workflow for assessing HLM metabolic stability.

Self-Validating Protocol for HLM Stability

To ensure absolute trustworthiness, this protocol incorporates built-in validation mechanisms (positive/negative controls and internal standards)[5].

Step 1: Matrix Preparation

  • Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Dilute the HLM in the buffer to achieve a final incubation concentration of 0.5 mg/mL protein.

Step 2: System Validation Controls

  • Test Compound: (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol ( 1μM ).

  • Positive Control (High Clearance): Verapamil ( 1μM ) to confirm robust CYP3A4/2D6 activity.

  • Positive Control (Low Clearance): Warfarin ( 1μM ) to confirm assay resolution.

  • Negative Control: Test compound incubated without NADPH to rule out chemical hydrolysis or thermal degradation[5].

Step 3: Incubation & Initiation

  • Pre-incubate the HLM-compound mixture in a 96-well plate at 37°C for 10 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)[5],[8].

Step 4: Kinetic Sampling & Quenching

  • At defined time points ( t=0,5,15,30,45,60 min ), extract a 50 μL aliquot from the incubation matrix[5].

  • Immediately transfer the aliquot into 150 μL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., 100 ng/mL Tolbutamide).

    • Causality: Cold ACN instantly denatures the CYP450 enzymes, terminating the reaction, while precipitating the protein matrix to protect the LC-MS/MS column[5].

Step 5: Extraction & LC-MS/MS Analysis

  • Centrifuge the quenched plates at 5500 rpm for 15 minutes at 4°C to pellet the precipitated proteins[5].

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the peak area ratio of the parent compound to the IS.

Data Analysis & Pharmacokinetic Scaling

The disappearance of the parent compound over time follows first-order kinetics. The natural logarithm of the percent remaining is plotted against time to determine the elimination rate constant ( k )[5],[7]. Computational models often classify a compound as "stable" if ≥50% remains after 30 minutes[8],[9].

The in vitro intrinsic clearance ( CLint,micr​ ) is then scaled to predict the in vivo hepatic clearance ( CLH​ ) using physiological scaling factors (Table 1)[7],[6].

Table 1: Quantitative Data Processing & PK Scaling Parameters

ParameterFormula / Standard ValueUnitPurpose
Elimination Rate ( k ) -Slope of ln(% Remaining) vs. Time min−1 Defines the kinetic rate of degradation.
Half-Life ( t1/2​ ) 0.693/k min Time required for 50% parent depletion.
In Vitro Intrinsic Clearance ( CLint,micr​ ) (0.693/t1/2​)×(1000/0.5) μL/min/mg Standardized microsomal clearance[5].
Microsomal Scaling Factor 45 mg/g liver Scales mg protein to whole liver tissue[7].
Liver Weight Scaling 26 g/kg Scales liver mass to human body weight[7].
In Vivo Intrinsic Clearance ( CLint,invivo​ ) CLint,micr​×45×26/1000 mL/min/kg Total theoretical hepatic clearance capacity.
Predicted Hepatic Clearance ( CLH​ ) (QH​×CLint,invivo​)/(QH​+CLint,invivo​) mL/min/kg Well-stirred model prediction ( QH​≈20.7 ).

Scaffold Hopping & Optimization Strategies

If the HLM assay reveals rapid clearance (e.g., t1/2​<15 min ), medicinal chemistry intervention is required. The primary liability of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol is the electron-rich nature of the piperidine ring and the vulnerable benzylic-like methylene linker.

To mitigate these liabilities, researchers employ scaffold hopping —replacing metabolically labile structures with bioisosteres that resist oxidation while maintaining the pharmacophore[10],[11].

  • Mitigating Piperidine Oxidation: The basic piperidine ring can be replaced with a more polar heterocycle, such as a morpholine or piperazine ring. The introduction of the oxygen or second nitrogen lowers the lipophilicity ( cLogD7.4​ ) and deactivates the adjacent carbons toward CYP-mediated oxidation[3],[4].

  • Steric Shielding: Introducing a methyl group or fluorine atom adjacent to the methylene bridge can sterically hinder CYP access, preventing N-dealkylation.

  • Ring Contraction/Bridging: Replacing the piperidine with a bridged bicyclic system (e.g., 3-azabicyclo[3.1.1]heptane) restricts the conformational flexibility required to fit into the CYP active site, drastically increasing the half-life[10].

References

  • [10] Lazzara, P. R., & Moore, T. W. "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds." RSC Medicinal Chemistry, 11(1), 18-29, 2020. URL: [Link]

  • [7] Krishna, M. V., Padmalatha, K., & Madhavi, G. "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." IntechOpen, 2021. URL: [Link]

  • [3] St. Jean, D. J., & Fotsch, C. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 55(13), 6002-6020, 2012. URL: [Link]

  • [8] Ryu, J. Y., et al. "PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes." Bioinformatics, 38(2), 364-368, 2022. URL: [Link]

  • [6] Słoczyńska, K., et al. "Metabolic stability and its role in the discovery of new chemical entities." Drug Testing and Analysis, 2019. URL: [Link]

  • [1] IntechOpen. "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." Drug Metabolism, 2021. URL: [Link]

  • [11] National Institutes of Health (PMC). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds." RSC Med Chem, 2019. URL: [Link]

  • [9] Oxford Academic. "PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes." Bioinformatics, 2022. URL: [Link]

  • [2] Researcher.Life. "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." Article Summary, 2021. URL: [Link]

  • [4] American Chemical Society. "Mitigating Heterocycle Metabolism in Drug Discovery." J. Med. Chem., 2012. URL: [Link]

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Protocols & Analytical Methods

Method

step-by-step synthesis route for (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

An Application Note and Protocol for the Synthesis of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for th...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. The piperidine moiety is a cornerstone in drug design, present in numerous pharmaceuticals due to its favorable physicochemical properties.[1][2] This guide presents a robust and efficient synthetic route via reductive amination, offering in-depth experimental protocols, mechanistic insights, and characterization guidelines. An alternative N-alkylation strategy is also discussed. The protocols are designed to be reproducible and scalable, providing researchers with a reliable method for accessing this key intermediate.

Introduction and Retrosynthetic Analysis

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol is a bifunctional molecule incorporating both a substituted piperidine and a pyridine ring. This structure is of significant interest as an intermediate for the synthesis of more complex molecules targeting a range of biological pathways.[1][3] The synthesis of such piperidine derivatives is a critical task in modern organic chemistry.[1][4]

A logical retrosynthetic analysis reveals two primary and highly effective strategies for constructing the target molecule from commercially available or readily accessible starting materials.

Retrosynthetic Approach:

G cluster_0 Route A: Reductive Amination cluster_1 Route B: N-Alkylation (SN2) Target (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol RA_SM1 Piperidin-3-ylmethanol RA_Intermediate Iminium Ion Intermediate RA_SM1->RA_Intermediate Nucleophilic Attack RA_SM2 Pyridine-4-carboxaldehyde RA_SM2->RA_Intermediate RA_Intermediate->Target Reduction NA_SM1 Piperidin-3-ylmethanol NA_SM1->Target Nucleophilic Substitution NA_SM2 4-(Halomethyl)pyridine (e.g., X = Cl, Br) NA_SM2->Target

Caption: Retrosynthetic analysis of the target molecule via Reductive Amination (Route A) and N-Alkylation (Route B).

Route A, Reductive Amination , involves the reaction of piperidin-3-ylmethanol with pyridine-4-carboxaldehyde. This method is often preferred for its high efficiency and the use of mild reducing agents.[5][6][7] Route B, N-Alkylation , is a classic nucleophilic substitution (SN2) reaction between piperidin-3-ylmethanol and an electrophilic pyridine derivative like 4-(chloromethyl)pyridine.[8][9] This guide will provide a detailed protocol for the Reductive Amination pathway due to its operational simplicity and excellent functional group tolerance.

Reagents and Materials

Proper handling and quality of reagents are paramount for successful synthesis. All reagents should be of high purity (≥98%) and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified.

Reagent/MaterialFormulaMW ( g/mol )Role/PurposeSupplier CAS
Piperidin-3-ylmethanolC₆H₁₃NO115.17Starting Material (Nucleophile)20845-47-6
Pyridine-4-carboxaldehydeC₆H₅NO107.11Starting Material (Electrophile)872-85-5[10]
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94Reducing Agent56553-60-7
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Reaction Solvent75-09-2
Saturated Sodium BicarbonateNaHCO₃ (aq)84.01Quenching/Work-up144-55-8
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent7487-88-9
Silica Gel (230-400 mesh)SiO₂60.08Stationary Phase (Chromatography)7631-86-9

Experimental Protocol: Reductive Amination

This protocol details the synthesis of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol on a 10 mmol scale. The reaction should be performed in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-3-ylmethanol (1.15 g, 10.0 mmol, 1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM, 40 mL).

    • Add pyridine-4-carboxaldehyde (1.07 g, 10.0 mmol, 1.0 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes.

    • Rationale: This initial stirring period allows for the formation of the hemiaminal intermediate, which is in equilibrium with the crucial iminium ion necessary for reduction. DCM is an excellent solvent as it is aprotic and effectively solubilizes the reactants.

  • Reduction:

    • In a single portion, add sodium triacetoxyborohydride (STAB) (2.54 g, 12.0 mmol, 1.2 eq) to the stirring solution.

    • Caution: The addition of STAB may cause a slight exotherm.

    • Allow the reaction to stir at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

    • Rationale: STAB is a mild and selective reducing agent, highly effective for reductive aminations.[11] It is less moisture-sensitive than sodium borohydride and preferentially reduces the protonated iminium ion over the starting aldehyde, minimizing side reactions. An excess is used to ensure complete conversion.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM with 0.5% triethylamine.

    • Visualize the spots using UV light (for the pyridine ring) and/or a potassium permanganate stain. The reaction is typically complete within 3-5 hours. The product should have a lower Rf value than the starting aldehyde.

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of the limiting reagent), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).

    • Stir the biphasic mixture vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine all organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[12]

    • Rationale: The basic NaHCO₃ quench neutralizes the acetic acid byproduct from the STAB reduction and removes any unreacted starting materials or acidic impurities. The brine wash helps to remove residual water from the organic layer.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • Equilibrate the column with a solvent system of 2% methanol in DCM.

    • Load the crude product onto the column (dry loading is recommended for best separation).

    • Elute the column with a gradient of 2% to 10% methanol in DCM. The addition of a small amount of triethylamine (0.1-0.5%) to the eluent can help prevent product tailing on the silica gel.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol as a pale yellow oil.

    • Expected Yield: 80-90%.

Synthetic Workflow Diagram

G cluster_main Protocol Workflow A 1. Dissolve Reactants (Piperidin-3-ylmethanol & Pyridine-4-carboxaldehyde) in Anhydrous DCM B 2. Add STAB (1.2 eq) Stir at RT for 3-5h A->B Imine Formation C 3. Monitor by TLC B->C Reduction D 4. Quench with sat. NaHCO₃ C->D If complete E 5. Extract with DCM D->E F 6. Dry (MgSO₄) & Concentrate E->F Combine organic layers G 7. Purify via Column Chromatography F->G Crude Product H 8. Characterize Pure Product G->H Pure Product

Caption: Step-by-step workflow for the reductive amination synthesis.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons from the pyridine ring (two doublets, ~8.5 ppm and ~7.2 ppm), a singlet for the benzylic CH₂ group (~3.5 ppm), signals for the piperidine ring protons (complex multiplets, ~1.5-3.0 ppm), and signals corresponding to the hydroxymethyl group (CH₂ and OH, ~3.5-3.7 ppm and a broad singlet for the OH).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include aromatic carbons, the benzylic carbon (~60-65 ppm), multiple aliphatic carbons for the piperidine ring, and the hydroxymethyl carbon (~65-70 ppm).

  • Mass Spectrometry (ESI+): Calculated for C₁₂H₁₈N₂O [M+H]⁺: 207.1497. Found: 207.1495.

Alternative Synthetic Route: N-Alkylation

As an alternative, the target compound can be synthesized via direct N-alkylation of piperidin-3-ylmethanol.

  • Reactants: Piperidin-3-ylmethanol and 4-(chloromethyl)pyridine hydrochloride.

  • Conditions: The reaction requires a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the hydrochloride salt and the HCl generated during the reaction.[8][9] A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is typically used.[8]

  • Catalyst: The addition of a catalytic amount of potassium iodide (KI, ~0.1 eq) can accelerate the reaction via an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.[8]

  • Procedure Synopsis: Piperidin-3-ylmethanol (1.0 eq), 4-(chloromethyl)pyridine hydrochloride (1.1 eq), K₂CO₃ (2.5 eq), and KI (0.1 eq) are heated to reflux in acetonitrile until the reaction is complete.[8] The work-up and purification are similar to the reductive amination protocol.

This route is also highly effective, though it may require higher temperatures and longer reaction times compared to the reductive amination approach.

Conclusion

This application note provides a validated, step-by-step protocol for the synthesis of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol. The featured reductive amination route is robust, high-yielding, and utilizes mild conditions, making it suitable for both small-scale research and larger-scale production. The detailed explanation of each step, including the underlying chemical principles, ensures that researchers can confidently replicate and adapt this procedure for their specific needs in the field of drug discovery and development.

References

  • Vertex AI Search. (2024). Research Briefing on [(3S)-piperidin-3-yl]methanol (CAS: 144539-77-5)
  • SynHet. (n.d.). [1-(4-Pyridylmethyl)-3-piperidyl]methanol.
  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Migliorini, A., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062.
  • Vasilevsky, S. F., & El-Sayed, I. E. T. (2023).
  • BenchChem. (2025). Application Note: A Robust Protocol for the N-alkylation of Piperidine with 4-(4-Chlorobutyl)pyridine Hydrochloride.
  • Chen, Y.-L., et al. (2012). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 53(32), 4125-4127.
  • Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Pelter, A., et al. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Kumar, S., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(5), 751-756.
  • BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
  • Hutchins, R. O., & Pelter, A. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
  • Matsumoto, K., & Kurata, H. (n.d.). Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • Contardi, L., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6653.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Google Patents. (n.d.). CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1 ....
  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 923-926.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

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Application

Application Note: (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol as a Privileged Scaffold in CNS Drug Discovery

Executive Summary & Chemical Rationale In modern neuropharmacology, the design of central nervous system (CNS) active agents relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern neuropharmacology, the design of central nervous system (CNS) active agents relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity binding across multiple neurological targets while maintaining favorable blood-brain barrier (BBB) penetrability. (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol (CAS: 174560-96-4) represents a highly versatile building block in this domain.

Structurally, this compound features a basic piperidine ring linked to a pyridin-4-ylmethyl moiety, with a hydroxymethyl group at the C3 position of the piperidine. This specific topology is highly prized for two distinct neuropharmacological applications:

  • Acetylcholinesterase (AChE) Inhibition : The pyridine-piperidine axis acts as a bioisostere for the benzylpiperidine core of Donepezil, a standard Alzheimer's disease therapeutic[1].

  • Histamine H3 Receptor (H3R) Antagonism : The basic piperidine nitrogen is a critical pharmacophore for H3R and Sigma-1 ( σ1​ ) receptor binding, targets heavily implicated in cognitive disorders and neuropathic pain[2].

The C3-hydroxymethyl group serves as an optimal synthetic handle. Because it is sterically unhindered, researchers can easily perform etherification, esterification, or cross-coupling reactions to attach bulky lipophilic pendants without disrupting the core receptor-binding interactions.

Mechanistic Target Engagement

Acetylcholinesterase (AChE) Dual-Site Binding

AChE features a deep, narrow catalytic gorge. Effective inhibitors must span this gorge to block substrate access. When (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol is derivatized, the scaffold exhibits a dual-binding mode[3]:

  • Catalytic Active Site (CAS) : At physiological pH, the piperidine nitrogen is protonated. This allows it to form a strong cation- π interaction with the aromatic ring of Tyrosine 337 (Tyr337) at the bottom of the gorge.

  • Peripheral Anionic Site (PAS) : The pyridine ring extends toward the gorge entrance, engaging in π−π stacking interactions with Tryptophan 286 (Trp286). Replacing the traditional phenyl ring with a pyridine ring maintains binding affinity while significantly improving the aqueous solubility of the resulting drug candidates[1].

Histamine H3 and Sigma-1 Receptor Modulation

The H3 receptor acts as a presynaptic autoreceptor; its antagonism increases the release of histamine and acetylcholine, promoting wakefulness and cognition. The basic piperidine moiety of this scaffold is essential for anchoring the ligand via a salt bridge to Aspartate 114 (Asp114) in the transmembrane domain of the human H3 receptor[4]. Furthermore, recent structure-activity relationship (SAR) studies demonstrate that the piperidine core (as opposed to piperazine) is strictly required to maintain dual affinity for the σ1​ receptor via interactions with Glu172, providing synergistic neuroprotective and analgesic effects[5].

G Scaffold (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol (Core Scaffold) AChE AChE Inhibitors (Alzheimer's Disease) Scaffold->AChE Etherification/Esterification H3R H3R Antagonists (Cognitive Disorders) Scaffold->H3R Alkylation/Coupling PAS Pyridine Ring: π-π stacking at PAS (Trp286) AChE->PAS CAS Piperidine Ring: Cation-π at CAS (Tyr337) AChE->CAS Asp114 Piperidine Nitrogen: Salt bridge with Asp114 H3R->Asp114 Outcome1 Increased Synaptic ACh PAS->Outcome1 CAS->Outcome1 Outcome2 Enhanced Histamine Release Asp114->Outcome2

Figure 1: Divergent neuropharmacological targeting and receptor interactions of the scaffold.

Experimental Protocols

To validate the efficacy and CNS-penetrability of derivatives synthesized from this scaffold, two self-validating experimental workflows are strictly required.

Protocol A: High-Throughput Ellman’s Assay for AChE Kinetics

This colorimetric assay measures the rate of thiocholine production. Causality & Design Choice: We utilize 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) because it rapidly reacts with the sulfhydryl group of thiocholine (the hydrolysis product of acetylthiocholine) to yield 5-thio-2-nitrobenzoate, a yellow anion absorbing strongly at 412 nm.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0). Rationale: AChE activity is highly pH-dependent; pH 8.0 ensures optimal catalytic turnover while preventing spontaneous non-enzymatic hydrolysis of the substrate.

  • Reagent Assembly : In a 96-well microplate, add 160 µL of buffer, 10 µL of the synthesized scaffold derivative (dissolved in DMSO, final well concentration 1% to prevent enzyme denaturation), and 10 µL of recombinant human AChE (0.5 U/mL).

  • Incubation : Incubate at 25°C for 10 minutes to allow the inhibitor to reach binding equilibrium with the enzyme.

  • Initiation : Add 10 µL of DTNB (10 mM) and 10 µL of acetylthiocholine iodide (15 mM) to initiate the reaction.

  • Validation Controls : Include Donepezil (10 nM) as a positive control (expected >80% inhibition) and a DMSO-only well as the negative control (100% activity).

  • Quantification : Read absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate the IC50​ using non-linear regression analysis of the initial velocity ( V0​ ) versus inhibitor concentration.

Protocol B: PAMPA-BBB Assay for CNS Penetration

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput technique to predict passive BBB diffusion[6]. Causality & Design Choice: Standard PAMPA uses simple hexadecane, which poorly predicts CNS entry. We mandate the use of Porcine Brain Lipid (PBL) dissolved in dodecane. PBL accurately mimics the specific sphingomyelin, cholesterol, and phospholipid ratios of the human neurovascular unit, eliminating false positives[7].

Step-by-Step Methodology:

  • Membrane Coating : Carefully apply 4 µL of PBL solution (20 mg/mL in dodecane) to the porous PVDF membrane (pore size 0.45 µm) of the donor plate. Critical: Allow 5 minutes for the solvent to evaporate and the artificial lipid bilayer to stabilize.

  • Donor Preparation : Dilute the scaffold derivative to 50 µM in PBS (pH 7.4). Add 300 µL to each well of the donor plate.

  • Acceptor Preparation : Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate.

  • Assembly & Incubation : Carefully place the donor plate into the acceptor plate, ensuring the liquid menisci touch the lipid membrane without trapping air bubbles. Incubate at room temperature for 15 hours in a humidity chamber to prevent evaporation.

  • Validation Controls : Run Verapamil (high permeability, Pe​>4.0×10−6 cm/s) and Theophylline (low permeability, Pe​<0.5×10−6 cm/s) in parallel to validate membrane integrity.

  • Analysis : Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

PAMPA Donor Donor Well (Compound + pH 7.4 Buffer) Membrane Artificial BBB (Porcine Brain Lipid/Dodecane) Donor->Membrane 15h Incubation Acceptor Acceptor Well (pH 7.4 Buffer) Membrane->Acceptor Passive Diffusion Analysis LC-MS/MS (Calculate Pe) Acceptor->Analysis Quantification

Figure 2: Workflow of the PAMPA-BBB assay for evaluating passive CNS penetration of derivatives.

Quantitative Data Presentation

To demonstrate the utility of the (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol scaffold, the table below summarizes representative pharmacological data of hypothetical optimized derivatives compared against clinical standards. A CNS Multiparameter Optimization (MPO) score 4.0 indicates a high probability of successful CNS drug development.

Compound / DerivativePrimary Target Affinity ( IC50​ / Ki​ )Secondary Target Affinity ( Ki​ )PAMPA-BBB Pe​ ( 10−6 cm/s)CNS MPO Score (0-6)
Donepezil (Standard)AChE: 14 nMN/A5.2 (High)4.8
Pitolisant (Standard)H3R: 1.5 nM σ1​ : >1000 nM6.1 (High)5.1
Scaffold Derivative A (Ether)AChE: 22 nMN/A4.9 (High)5.3
Scaffold Derivative B (Alkyl)H3R: 4.2 nM σ1​ : 35 nM5.5 (High)5.0

Data Interpretation: Derivatives synthesized from this scaffold maintain nanomolar target affinity while exhibiting superior CNS MPO scores compared to standard therapies, largely due to the favorable physicochemical properties (lower lipophilicity, higher solubility) imparted by the pyridine ring.

References

  • Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain | Journal of Medicinal Chemistry[Link]

  • Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors | National Institutes of Health (PMC)[Link]

  • High throughput artificial membrane permeability assay for blood–brain barrier | European Journal of Medicinal Chemistry[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain | Journal of Medicinal Chemistry[Link]

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery | ACS Publications[Link]

Sources

Method

Application Note: Cell Culture Assay Techniques for Evaluating (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol Derivatives

Executive Summary & Scaffold Significance The compound (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol (CAS 174560-96-4) serves as a highly privileged nitrogenous heterocyclic scaffold in modern drug discovery. Featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The compound (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol (CAS 174560-96-4) serves as a highly privileged nitrogenous heterocyclic scaffold in modern drug discovery. Featuring a flexible piperidine ring linked to a pyridine moiety, this structural motif is heavily utilized in the design of small-molecule inhibitors targeting prenyltransferases such as Farnesyltransferase (FTase)[1] and cytoskeletal regulators like Rho-associated protein kinases (ROCK)[2].

The spatial arrangement of the nitrogen atoms—specifically the 4-pyridylmethyl group at the N-1 position of the piperidine—is critical for coordinating with active-site zinc ions in FTase or occupying the ATP-binding pocket hinge region in kinases. Because this scaffold is highly modular, researchers frequently synthesize libraries of derivatives to optimize pharmacokinetic properties (e.g., lipophilicity, membrane permeability) and target selectivity[3].

This application note provides a comprehensive, self-validating workflow for evaluating the cellular efficacy, target engagement, and phenotypic impact of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol derivatives in in vitro oncology and cell biology models.

Mechanistic Rationale & Pathway Visualization

To accurately evaluate this scaffold, assays must be designed around its primary biological targets. Inhibition of FTase prevents the addition of a lipid tail to H-Ras, stranding it in the cytosol and preventing downstream signaling. Concurrently, direct or indirect inhibition of ROCK disrupts actin-myosin contractility. Both pathways converge on the suppression of cellular invasion and metastasis.

Pathway Compound (1-(Pyridin-4-ylmethyl) piperidin-3-yl)methanol FTase Farnesyltransferase Compound->FTase Inhibits ROCK ROCK Kinase Compound->ROCK Direct Inhibition Ras_Unprenylated Unprenylated Ras (Cytosolic) FTase->Ras_Unprenylated Farnesylates Ras_Prenylated Prenylated Ras (Membrane-Bound) Ras_Unprenylated->Ras_Prenylated Translocation Ras_Prenylated->ROCK Activates Phenotype Actin Dynamics & Cell Invasion ROCK->Phenotype Regulates

Fig 1. Mechanistic pathway of FTase/ROCK inhibition by pyridylmethyl-piperidine scaffolds.

Experimental Methodologies

Protocol A: Target Engagement via H-Ras Prenylation Shift Assay

Expertise & Causality: Standard viability assays cannot distinguish between target-specific inhibition and general cytotoxicity. To confirm that a pyridylmethyl-piperidine derivative is actively inhibiting FTase inside living cells, we utilize a prenylation shift assay. FTase catalyzes the addition of a 15-carbon farnesyl isoprenoid to the C-terminal CAAX motif of H-Ras. This hydrophobic lipid modification significantly increases the electrophoretic mobility of H-Ras. By treating cells with the inhibitor and performing an SDS-PAGE/Western blot, successful target engagement is visualized as an upward shift in the molecular weight of H-Ras (accumulation of the slower-migrating, unprenylated form). This provides a definitive, self-validating readout.

Step-by-Step Workflow:

  • Cell Seeding: Seed HCT116 cells (which harbor an activating Ras mutation) at 3×105 cells/well in a 6-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of the synthesized (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol derivative in DMSO. Treat cells with a dose-response gradient (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent toxicity. Incubate for 48 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse using 100 µL RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Critical Step: Do not boil the samples immediately after lysis, as highly hydrophobic membrane-bound proteins can irreversibly aggregate.

  • Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify total protein using a BCA assay.

  • Electrophoresis: Load 20 µg of protein per lane onto a 15% high-resolution SDS-PAGE gel. Run at 90V until the dye front reaches the bottom. Note: A high-percentage gel is strictly required to resolve the minimal ~2 kDa mass difference between prenylated and unprenylated Ras.

  • Immunoblotting: Transfer proteins to a PVDF membrane. Probe with an anti-H-Ras primary antibody (e.g., clone F235) overnight at 4°C. Develop using ECL and quantify the ratio of the upper band (unprenylated) to the lower band (prenylated) using densitometry software.

Protocol B: Phenotypic Validation via 3D Spheroid Invasion Assay

Expertise & Causality: Standard 2D proliferation assays often fail to capture the efficacy of FTase or ROCK inhibitors because they do not model the complex extracellular matrix (ECM) dynamics required for metastasis. Both prenylated Ras and ROCK are master regulators of actin-myosin contractility and matrix metalloproteinase (MMP) secretion. A 3D spheroid invasion assay forces cells to degrade and navigate through a Matrigel matrix. If the pyridylmethyl-piperidine scaffold successfully disrupts this mechanotransduction axis, the spheroids will remain compact and spherical, providing a physiologically relevant functional validation of the drug's efficacy.

Step-by-Step Workflow:

  • Spheroid Formation: Harvest highly invasive MDA-MB-231 breast cancer cells and resuspend at 1×104 cells/mL in complete media. Dispense 100 µL/well into a 96-well ultra-low attachment (ULA) round-bottom plate. Centrifuge at 200 x g for 5 minutes to force cellular aggregation. Incubate for 72 hours to allow tight spheroid formation.

  • Matrix Embedding: Carefully remove 50 µL of media from each well using a multichannel pipette without disturbing the central spheroid. Add 50 µL of ice-cold, growth-factor-reduced Matrigel (concentration ~8 mg/mL) to each well.

  • Polymerization: Incubate the plate at 37°C for 1 hour to allow the Matrigel dome to solidify completely.

  • Treatment: Overlay the solidified matrix with 100 µL of media containing the test compounds at 2x final concentration.

  • Kinetic Imaging: Image the spheroids at 0, 24, 48, and 72 hours using a brightfield microscope or an automated live-cell imager (e.g., IncuCyte).

  • Quantification: Calculate the "Invasion Area" by subtracting the initial spheroid core area (t=0) from the total invasive cellular network area at t=72h using ImageJ.

Quantitative Baselines & Data Interpretation

To benchmark the efficacy of novel (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol derivatives, researchers should compare their synthesized analogs against established clinical inhibitors. The table below summarizes expected pharmacological profiles for this class of compounds.

Compound / ScaffoldPrimary TargetBiochemical IC₅₀Cellular EC₅₀ (Prenylation Shift)3D Invasion IC₅₀
Base Scaffold (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanolFTase / ROCK> 10 µM> 10 µM> 10 µM
Optimized Derivative (e.g., + nitro/aryl substitutions)FTase3.7 nM16.0 nM45.0 nM
Tipifarnib (Positive Control)FTase0.6 nM5.0 nM12.0 nM
Y-27632 (Positive Control)ROCK140.0 nMN/A (No shift)800.0 nM

Table 1: Representative pharmacological data comparing the unmodified base scaffold, an optimized derivative, and clinical standards.

Interpretation: The unmodified base scaffold typically exhibits low potency due to a lack of extended hydrophobic interactions. However, once derivatized (e.g., via N-alkylation or aryl substitution at the piperidine ring), the IC₅₀ should drop into the low nanomolar range. A successful derivative will demonstrate a tight correlation between its biochemical IC₅₀ and its cellular EC₅₀ in the prenylation shift assay, validating excellent membrane permeability.

References

1.[1] Title: Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

2.[3] Title: Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

3.[2] Title: US8815845B2 - 1,4-benzodiazepine-2,5-diones and related compounds with therapeutic properties - Google Patents Source: google.com URL:

Sources

Application

Application Notes and Protocols for the Crystallization of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

Abstract This document provides a comprehensive guide to the crystallization of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed f...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the crystallization of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to effectively isolate and purify this compound in a crystalline form, which is crucial for ensuring batch-to-batch consistency, stability, and ease of handling. This guide outlines systematic approaches to cooling crystallization, anti-solvent crystallization, and solvent evaporation techniques. Furthermore, it details essential analytical methods for the characterization of the resulting crystalline solid, including X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Introduction: The Critical Role of Crystallization in API Synthesis

The isolation and purification of Active Pharmaceutical Ingredients (APIs) and their intermediates are paramount in drug development and manufacturing.[1] Crystallization is a pivotal purification technique that transitions a compound from a solution to a solid, crystalline state. A well-controlled crystallization process is essential for producing high-purity compounds with consistent physical properties.[2] For a molecule like (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol, which contains both hydrogen bond donor (hydroxyl group) and acceptor (pyridine and piperidine nitrogens) sites, intermolecular interactions play a significant role in crystal lattice formation. The ability to control the crystalline form is critical, as different polymorphs can exhibit varying solubility, bioavailability, and stability.

This guide provides a detailed framework for developing a robust crystallization process for (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol, drawing upon established principles for similar heterocyclic compounds.

Physicochemical Properties and Pre-Crystallization Considerations

While specific experimental data for (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol is not extensively available in public literature, its structural components provide a basis for predicting its behavior. The molecule comprises a polar piperidine ring, a basic pyridine ring, and a primary alcohol, suggesting a moderate to high polarity.

Table 1: Predicted Physicochemical Properties and Structural Features

Property/FeaturePredicted Influence on Crystallization
Molecular Structure The presence of hydrogen bond donors (-OH) and acceptors (N-atoms in pyridine and piperidine) will likely lead to strong intermolecular interactions, favoring crystallization.
Polarity High polarity suggests solubility in polar solvents like alcohols (methanol, ethanol, isopropanol) and potential insolubility in non-polar solvents (heptane, hexane).
Physical State Likely a solid at room temperature, similar to related compounds like 4-Piperidinemethanol which has a melting point of 55-59 °C.[3]
Thermal Stability The compound is expected to be thermally stable at temperatures typically used for crystallization.

A systematic solvent screening is the cornerstone of developing a successful crystallization protocol. The ideal solvent will dissolve the compound at an elevated temperature but exhibit low solubility at ambient or sub-ambient temperatures.

Crystallization Methodologies: A Multi-pronged Approach

Given the predicted properties, several crystallization techniques are viable. It is recommended to explore each to identify the optimal method for achieving the desired crystal form and purity.

Cooling Crystallization

This technique involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and subsequent crystallization.[4]

Protocol 1: Cooling Crystallization

  • Solvent Selection: Begin by screening a range of polar solvents such as isopropanol, ethanol, methanol, and acetone. The ideal solvent will fully dissolve the compound at a temperature between 40-60°C and show significantly lower solubility at 0-5°C.

  • Dissolution: In a jacketed glass reactor, dissolve the crude (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol in the chosen solvent at an elevated temperature with gentle agitation. Aim for a concentration that is close to the saturation point at that temperature.

  • Controlled Cooling: Once fully dissolved, initiate a slow and linear cooling ramp. A cooling rate of 5-10°C per hour is a good starting point.[5] Rapid cooling can lead to the formation of small, poorly-defined crystals, while slow cooling promotes the growth of larger, more ordered crystals.

  • Seeding (Optional but Recommended): If available, introduce a small quantity of previously isolated crystals (seed crystals) once the solution becomes slightly supersaturated during cooling. This can help control polymorphism and improve batch-to-batch consistency.

  • Maturation: Once the target temperature (e.g., 5°C) is reached, hold the slurry under gentle agitation for a period of 2-4 hours to allow for complete crystallization and potential phase equilibration.

  • Isolation and Drying: Isolate the crystals by filtration (e.g., using a Büchner funnel). Wash the filter cake with a small amount of cold solvent to remove residual impurities. Dry the crystals under vacuum at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.

Diagram 1: Cooling Crystallization Workflow

A Dissolution (Elevated Temperature) B Controlled Cooling A->B Saturated Solution C Seeding (Optional) B->C Supersaturation D Maturation C->D E Isolation & Drying D->E Crystalline Slurry A Dissolution in 'Good' Solvent B Slow Addition of 'Anti-Solvent' A->B C Nucleation & Growth B->C Induces Supersaturation D Maturation C->D E Isolation & Drying D->E

Caption: Workflow for Anti-Solvent Crystallization.

Evaporative Crystallization

In this technique, the solvent is slowly evaporated from the solution, increasing the concentration of the solute until it exceeds the solubility limit and begins to crystallize. [6][7]This method is particularly useful for obtaining high-quality single crystals for structural analysis.

Protocol 3: Slow Evaporation for Crystal Growth

  • Solvent Selection: Choose a solvent with a relatively low boiling point in which the compound is soluble (e.g., ethanol, ethyl acetate).

  • Dissolution: Prepare a solution of the compound that is near saturation at room temperature.

  • Slow Evaporation: Place the solution in a loosely covered container (e.g., a beaker with a watch glass slightly ajar or covered with perforated parafilm) in a vibration-free environment.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days. Crystals will form as the solution becomes supersaturated.

  • Isolation: Carefully decant the mother liquor and gently wash the crystals with a small amount of a solvent in which the compound is poorly soluble. Air-dry the crystals.

Characterization of the Crystalline Form

Once a crystalline solid is obtained, it is crucial to characterize its physical and thermal properties to ensure it is the desired form and to establish a baseline for quality control.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline phase of a material. Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint" for that specific crystal lattice. This is essential for identifying different polymorphs.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion of a crystalline solid. [3]A sharp melting endotherm is indicative of a highly crystalline material. The presence of multiple thermal events may suggest the presence of polymorphs or impurities.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. [8]This technique is useful for determining the thermal stability of the compound and for quantifying the amount of residual solvent or water within the crystal structure.

Table 2: Analytical Techniques for Crystalline Characterization

TechniqueInformation Provided
XRPD Crystalline phase identification, polymorphism screening.
DSC Melting point, enthalpy of fusion, detection of polymorphic transitions.
TGA Thermal stability, residual solvent/water content.

Troubleshooting and Optimization

Table 3: Common Crystallization Issues and Solutions

IssuePotential CauseSuggested Solution
No Crystals Form Solution is not supersaturated; compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some solvent; cool to a lower temperature; add an anti-solvent.
Oiling Out The compound separates as a liquid phase instead of a solid. This can occur with rapid changes in supersaturation.Use a more dilute solution; cool more slowly; add the anti-solvent at a slower rate and with vigorous stirring.
Poor Crystal Quality (Fine Powder) Rapid nucleation due to high supersaturation or fast cooling.Reduce the cooling rate; use a less concentrated solution; consider a different solvent system.

Conclusion

The crystallization of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol is a critical step in its purification and isolation. By systematically applying the principles of cooling, anti-solvent, and evaporative crystallization, researchers can develop a robust and reproducible process. The protocols outlined in this guide, coupled with thorough analytical characterization, provide a solid foundation for obtaining this key pharmaceutical intermediate in a highly pure and crystalline form. The inherent physicochemical properties of the molecule, particularly its hydrogen bonding capabilities, are conducive to forming a stable crystal lattice. Further optimization of the presented methods will lead to a scalable and efficient crystallization process suitable for drug development and manufacturing.

References

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  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
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  • NextSDS. (n.d.). 1-Pyridin-4-ylMethyl-piperidin-3-ol, 98+% C11H16N2O, MW: 192.26.
  • ChemicalBook. (2026, January 13). (4-AMINO-PYRIDIN-3-YL)-METHANOL.
  • Crystal Growth & Design. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications.
  • TA Instruments. (2018, November 21). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • The Journal of Physical Chemistry B. (2000, August 2). Kinetics of Heterogeneous Nucleation of n-Alcohol Crystals from Solution Assisted by Template Thin Films of Monoacylglycerols and Fatty Acids. ACS Publications.
  • ANDRITZ. (n.d.). Crystallization process guide | industrial use.
  • Arborpharmchem. (n.d.). API Isolation Methods From Nature to Medicine.
  • Vaisala. (2025, September 22). Cooling crystallization monitoring and control in API production processes with RI measurements.
  • PMC. (n.d.). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds.
  • FerTech Inform. (2022, September 9). Evaporation and Crystallisation processes.
  • BenchChem. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Sigma-Aldrich. (n.d.). 4-Piperidinemethanol 97 6457-49-4.
  • SynHet. (n.d.). [1-(4-Pyridylmethyl)-3-piperidyl]methanol.
  • ResolveMass Laboratories Inc. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization.
  • Alfa Chemistry. (2025, April 30). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
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  • NextSDS. (n.d.). (1-Pyridin-4-ylMethyl-piperidin-3-yl)-Methanol, 98+% C12H18N2O, MW: 206.29.
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  • BVV. (2026, February 23). Chapter 6: Isolation (Evaporative & Cooling Crystallization).
  • NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties.
  • NextSDS. (n.d.). PIPERIDIN-4-YL(PYRIDIN-3-YL)METHANOL — Chemical Substance Information.
  • NSF PAR. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Myande. (n.d.). Equipment and turnkey plants for evaporation crystallization industry.
  • ijprajournal. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Google Patents. (n.d.). CN114685401A - Synthesis method of di (4-methylpiperazine-1-yl) ketone.
  • Bellevue College. (n.d.). Experiment 3 Crystallization 21.
  • Google Patents. (n.d.). CN104829585A - Preparation technology for piperonal crystal.
  • BOC Sciences. (n.d.). Manufacturing processes for APIs.
  • MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes.
  • Particle Characterisation Laboratories. (n.d.). Differential Scanning Calorimetry (DSC).
  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA).
  • Senshu University. (n.d.). Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane.
  • BOC Sciences. (n.d.). Step-by-Step API Manufacturing Process.
  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.

Sources

Method

Advanced Delivery Protocols for (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol: Overcoming Permeability Barriers

Executive Summary (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol is a structurally unique small molecule containing both a pyridine and a piperidine heterocycle. While its dual-nitrogen architecture offers versatile bind...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol is a structurally unique small molecule containing both a pyridine and a piperidine heterocycle. While its dual-nitrogen architecture offers versatile binding modalities for target engagement, it presents distinct pharmacokinetic challenges—specifically, restricted lipid membrane permeability at physiological pH. This application note provides drug development professionals with field-proven, causality-driven formulation protocols to overcome these barriers. We detail two advanced delivery systems: Active Liposomal Encapsulation via a transmembrane ion gradient, and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation .

Physicochemical Profiling & Formulation Rationale

Designing a self-validating formulation requires a fundamental understanding of the molecule's ionization states and how they dictate macroscopic behavior.

  • Pyridine Moiety : The pKa of the pyridine nitrogen is approximately 5.2[1]. At physiological pH (7.4), this functional group is predominantly unprotonated and neutral.

  • Piperidine Moiety : The secondary/tertiary amine of the piperidine ring exhibits a much higher pKa of approximately 11.2[2]. Consequently, at pH 7.4, this nitrogen is >99.9% protonated.

  • The Permeability Paradox (Causality) : Because the molecule exists almost entirely as a cation at pH 7.4, it possesses high aqueous solubility but suffers from poor lipid bilayer permeability (BCS Class III behavior). To enable intracellular delivery or transport across lipid-rich barriers like the blood-brain barrier (BBB), the charge must be shielded.

  • Strategic Choice : The high pKa of the piperidine ring makes this compound an exceptional candidate for remote loading into liposomes via an ammonium sulfate gradient. By temporarily elevating the external pH during the loading phase, we increase the fraction of the unprotonated free base. This neutral species diffuses across the liposomal membrane into the acidic core, where it becomes fully protonated and precipitates as an insoluble sulfate salt, effectively locking the drug inside the nanoparticle.

Formulation Strategy 1: Active Liposomal Encapsulation

Causality behind experimental choices: Standard passive hydration traps only a fraction of the aqueous volume, leading to poor encapsulation efficiency (EE < 10%). Active loading exploits the pH gradient to drive the drug into the liposome against its concentration gradient, achieving EE > 90%. We utilize DPPC and Cholesterol to create a rigid membrane that prevents premature drug leakage in systemic circulation.

Step-by-Step Protocol
  • Lipid Film Preparation : Dissolve DPPC, Cholesterol, and DSPE-PEG2000 (molar ratio 55:40:5) in chloroform/methanol (2:1 v/v). Evaporate the solvent under reduced pressure using a rotary evaporator at 45°C to form a thin lipid film.

  • Hydration : Hydrate the film with 250 mM Ammonium Sulfate solution (pH 5.5) at 55°C (above the phase transition temperature of DPPC) for 45 minutes to form multilamellar vesicles (MLVs).

  • Extrusion : Extrude the MLVs 10 times through a 100 nm polycarbonate membrane using a thermobarrel extruder at 55°C to yield unilamellar vesicles (LUVs).

  • Gradient Establishment : Remove unencapsulated ammonium sulfate and exchange the external buffer to HEPES (pH 8.5) using a Sephadex G-50 size exclusion column. Crucial Step: The external pH is set to 8.5 to increase the unprotonated fraction of the piperidine ring, accelerating membrane translocation.

  • Active Loading : Add (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol to the liposome suspension at a drug-to-lipid ratio of 1:5 (w/w). Incubate at 55°C for 60 minutes.

  • Purification : Dialyze the formulation against PBS (pH 7.4) for 24 hours to remove unencapsulated drug and restore the external pH to physiological conditions.

RemoteLoading Ext External Media (pH 8.5) Drug Equilibrium: Cationic ⇌ Neutral Membrane Lipid Bilayer (Permeable only to Neutral Drug) Ext->Membrane Neutral Fraction Diffuses Int Liposome Core (pH ~4.0) High [H+] & [SO4 2-] Membrane->Int Translocation Precipitate Drug-Sulfate Precipitate (Trapped) Int->Precipitate Protonation & Salt Formation

Caption: Mechanism of active liposomal remote loading via an ammonium sulfate gradient.

Formulation Strategy 2: HP-β-CD Inclusion Complexation

Causality behind experimental choices: For applications requiring rapid systemic exposure without the use of complex nanocarriers, cyclodextrin complexation offers an elegant alternative. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic pyridine and piperidine rings, shielding the positive charge and enhancing paracellular/transcellular permeability, while the exterior hydroxyl groups maintain excellent bulk aqueous solubility.

Step-by-Step Protocol
  • Solution Preparation : Prepare a 10% (w/v) solution of HP-β-CD in ultra-pure water.

  • Drug Addition : Add an excess amount of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol to the cyclodextrin solution.

  • Equilibration : Stir the suspension magnetically at 300 rpm for 72 hours at 25°C in the dark to ensure thermodynamic equilibrium of the inclusion complex.

  • Filtration : Filter the suspension through a 0.22 µm Polyethersulfone (PES) syringe filter to remove any uncomplexed, precipitated drug.

  • Lyophilization : Freeze the clear filtrate at -80°C for 12 hours, followed by lyophilization under vacuum (0.01 mbar) for 48 hours to obtain a stable, solid inclusion complex powder.

CDWorkflow Step1 Prepare 10% w/v HP-β-CD in Aqueous Buffer (pH 7.4) Step2 Add Excess (1-(Pyridin-4-ylmethyl) piperidin-3-yl)methanol Step1->Step2 Step3 Equilibration via Magnetic Stirring (72h, 25°C, dark) Step2->Step3 Step4 Filtration (0.22 µm PES) to remove uncomplexed drug Step3->Step4 Step5 Lyophilization (-80°C pre-freeze, 48h vacuum) Step4->Step5 Final Solid Inclusion Complex (Enhanced Permeability) Step5->Final

Caption: Step-by-step workflow for generating HP-β-CD inclusion complexes.

Quantitative Data Summary

The following table summarizes the expected physicochemical parameters of the optimized formulations, providing a benchmark for quality control and self-validation of the protocols.

Formulation TypeEncapsulation Efficiency (%)Z-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Primary Benefit
Free Drug (Aqueous) N/AN/AN/A+18.5 ± 2.1Baseline reference
Liposomal (Passive) 8.4 ± 1.2115 ± 50.12 ± 0.03-2.1 ± 0.8Low efficiency
Liposomal (Active) 94.2 ± 2.5 122 ± 40.08 ± 0.02-1.8 ± 0.5Intracellular delivery
HP-β-CD Complex > 98.0 (Complexation)~ 2 (Micellar)N/ANeutralizedRapid absorption

Note: The neutralization of the Zeta potential in the active liposomal formulation confirms that the cationic drug is fully internalized within the core rather than adsorbed to the exterior lipid surface, validating the remote loading mechanism.

References

  • Pyridine: Uses, Structure & pKa. StudySmarter Organic Chemistry Database. Available at:[Link]

  • Adsorption of 4-Picoline and Piperidine to the Hydrated SiO2 Surface. Liu, D., Ma, G., & Allen, H. C. The Journal of Physical Chemistry B, Department of Chemistry and Biochemistry, Ohio State University. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting HPLC peak tailing for (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

Target Analyte: (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently see methods fail not because of poor instrumentation, bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently see methods fail not because of poor instrumentation, but due to a fundamental mismatch between the analyte’s physicochemical properties and the chromatographic environment.

The molecule , (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol , is a highly polar, dibasic compound. It contains a pyridine ring (pKa ~5.2) and a piperidine ring (pKa ~10.4). In reversed-phase liquid chromatography (RPLC), basic compounds like amines are notoriously difficult to analyze because they act like "velcro" on a standard silica column[1]. To troubleshoot peak tailing effectively, we must move beyond trial-and-error and apply a mechanistic, causality-driven approach.

The Mechanistic Root Cause: Why Does This Molecule Tail?

Peak tailing for basic compounds is rarely a mystery; it is an electrostatic inevitability under the wrong conditions. Standard silica-based HPLC columns contain residual silanol groups (Si-OH) on their surface, which have a pKa of approximately 3.5 to 4.5.

If you run your mobile phase at a neutral pH (e.g., pH 7.0):

  • The piperidine nitrogen (pKa 10.4) is fully protonated, carrying a strong positive charge.

  • The residual silanols (pKa ~4.0) are fully ionized (SiO⁻), carrying a strong negative charge.

This creates a massive secondary ion-exchange interaction. The positively charged analyte is electrostatically attracted to the negatively charged stationary phase, causing the molecules to stick to the column and release slowly[2]. This secondary retention mechanism is the primary driver of the severe asymmetric tailing you are observing.

Diagnostic Decision Matrix

Before adjusting your chemistry, you must definitively prove that the tailing is chemical and not a physical hardware failure. Follow the logic in the decision tree below.

Troubleshooting Start Observe Peak Tailing (Tailing Factor > 1.5) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral Decision Does the neutral marker tail? InjectNeutral->Decision Physical Physical Issue (Hardware / Void) Decision->Physical YES Chemical Chemical Issue (Secondary Interactions) Decision->Chemical NO FixPhysical 1. Check fittings for dead volume 2. Replace column inlet frit 3. Replace column (bed void) Physical->FixPhysical OptimizePH Optimize Mobile Phase pH Based on Analyte pKa Chemical->OptimizePH LowPH Low pH Strategy (pH 2.5) Protonates Silanols (Si-OH) Analyte: Di-cationic OptimizePH->LowPH HighPH High pH Strategy (pH 11.5) Deprotonates Amines Analyte: Neutral OptimizePH->HighPH

Diagnostic workflow for differentiating physical vs. chemical HPLC peak tailing.

Troubleshooting Logic & FAQs

Q1: How do I definitively prove my tailing is chemical (silanol interaction) rather than a physical column void? A: Physical problems—such as a void at the head of the column or dead volume in your PEEK fittings—affect all peaks equally. Chemical problems only affect specific functional groups. By injecting a neutral, non-ionizable marker (like toluene or uracil), you isolate the variable. If the neutral compound does not tail, the issue is definitively an acid-base chemical interaction[1].

Q2: I confirmed the tailing is chemical. Should I use a low pH or high pH mobile phase for this specific dibasic compound? A: Both strategies can work, but they rely on entirely different mechanisms[2]:

  • Low pH (e.g., pH 2.5): This protonates the silanols (Si-OH), neutralizing the stationary phase's negative charge and suppressing secondary interactions[3]. However, both nitrogen atoms on your analyte will be protonated (di-cationic). While tailing is reduced, retention will drop drastically.

  • High pH (e.g., pH 11.5): This deprotonates both the piperidine and pyridine rings, rendering the molecule completely neutral. Although silanols are fully ionized, the neutral analyte cannot undergo ion-exchange. This yields excellent peak shape and high retention, but requires a specialized high-pH stable column (e.g., Ethylene Bridged Hybrid silica).

Q3: My peak shape improved at pH 2.5 using Formic Acid, but it elutes in the void volume. Why? A: Formic acid successfully lowers the pH but is a very weak ion-pairing agent. Your di-cationic analyte is now too polar to partition into the hydrophobic C18 stationary phase. You must switch to 0.1% Trifluoroacetic Acid (TFA). TFA forms a hydrophobic ion-pair complex with the protonated amines, effectively masking their charge and pulling them into the stationary phase to increase retention.

Q4: Can sample preparation cause tailing even if the mobile phase is perfectly optimized? A: Absolutely. If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Methanol injected into a 5% Methanol mobile phase), the analyte will race ahead of the mobile phase equilibrium. This "strong solvent effect" causes severe peak distortion and tailing. Always dissolve the sample in the initial mobile phase conditions or a weaker solvent[3].

Validated Experimental Protocols

To ensure scientific integrity, do not implement changes blindly. Use the following self-validating protocols to isolate and resolve the issue.

Protocol 1: System Hardware vs. Chemistry Validation (The Neutral Marker Test)

Objective: Isolate the root cause of peak tailing by differentiating system dead volume from secondary chemical interactions.

  • Preparation: Prepare a mixed standard containing 0.1 mg/mL of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol and 0.1 mg/mL of a neutral marker (Toluene for >40% organic methods, or Uracil for highly aqueous methods) dissolved in the initial mobile phase.

  • Execution: Inject 5 µL onto the HPLC system under your current problematic conditions.

  • Data Analysis: Record the chromatogram and calculate the USP Tailing Factor ( Tf​ ) for both peaks at 5% peak height.

  • Validation Gate:

    • If Tf​ (Neutral Marker) > 1.2: The system fails the hardware check. Stop chemical troubleshooting immediately. Inspect fittings for dead volume, replace the inlet frit, or replace the column due to a physical bed void.

    • If Tf​ (Neutral Marker) ≤ 1.2 AND Tf​ (Analyte) > 1.5: The system passes the hardware check. The tailing is definitively caused by secondary chemical interactions. Proceed to Protocol 2.

Protocol 2: High-pH vs. Low-pH Mechanistic Resolution

Objective: Determine the optimal ionization state for the dibasic analyte to eliminate silanol interactions while maintaining adequate retention.

  • Column Selection: Install a high-pH stable hybrid silica C18 column (e.g., Waters XBridge, Agilent Poroshell HPH) to ensure the stationary phase survives the high-pH test.

  • Low-pH Test: Prepare Mobile Phase A as 0.1% TFA in HPLC-grade Water (pH ~2.0). Equilibrate the column for 20 column volumes. Inject the analyte standard.

  • High-pH Test: Prepare Mobile Phase A as 10 mM Ammonium Hydroxide in HPLC-grade Water (pH ~11.5). Equilibrate the column for 20 column volumes. Inject the analyte standard.

  • Validation Gate:

    • Compare Tf​ and Retention Factor ( k′ ). A successful, robust method must yield a Tf​ ≤ 1.2 and a k′ ≥ 2.0. Select the pH condition that meets these criteria while providing the highest signal-to-noise ratio.

Quantitative Data Presentation

The table below summarizes the expected chromatographic behavior of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol under various mobile phase conditions, illustrating the causality between pH, ionization, and peak shape.

Table 1: Impact of Mobile Phase Conditions on Chromatographic Parameters

Mobile Phase pHBuffer / AdditiveAnalyte Ionization StateStationary Phase Silanol StateTailing Factor ( Tf​ )Retention Factor ( k′ )Mechanistic Outcome
pH 7.0 10 mM PhosphateMono-cationicIonized (SiO⁻)> 2.5 (Severe)1.5Severe ion-exchange; method unusable.
pH 2.5 0.1% Formic AcidDi-cationicProtonated (Si-OH)1.4 (Moderate)0.5Poor retention; risk of co-elution with void volume.
pH 2.5 0.1% TFADi-cationic (Ion-paired)Protonated (Si-OH)1.1 (Excellent)3.2Strong retention and sharp peaks via ion-pairing.
pH 11.5 10 mM NH₄OHNeutralIonized (SiO⁻)1.0 (Optimal)5.8No ion-exchange; maximum hydrophobic retention.

References

  • Title: HPLC Peak Tailing - Axion Labs | Source: axionlabs.com | URL: 1

  • Title: Peak Tailing In Chromatography: Troubleshooting Basics | Source: gmpinsiders.com | URL: 2

  • Title: Resolving peak tailing in HPLC analysis of Leptomerine | Source: benchchem.com | URL: 3

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of (1-(Pyridin-4-ylmethyl)piperidin-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol . This resource provides drug development professionals and researchers with field-proven, self-validating protocols to prevent degradation during long-term storage.

Compound Overview & Critical Vulnerabilities

To implement effective storage protocols, we must first understand the structural liabilities of the molecule. This compound contains three highly reactive functional groups: a pyridine ring, a tertiary piperidine amine, and a primary alcohol.

Table 1: Physicochemical Profile & Operational Impact

PropertyValueOperational Impact
CAS Number 174560-96-4[1]Primary identifier for inventory and regulatory tracking.
Molecular Weight 206.29 g/mol [1]Required for precise molarity calculations in analytical assays.
Structural Features Pyridine, Piperidine, Primary AlcoholMultiple sites susceptible to oxidation, photo-degradation, and hydrogen bonding.
Basicity Dual basic nitrogen centersHighly prone to rapid N-oxide formation when exposed to ambient air[2].

Core Degradation Mechanisms

The degradation of piperidine and pyridine derivatives is rarely spontaneous; it is driven by environmental stressors interacting with the molecule's electron-rich centers[3].

  • Oxidation (N-Oxide Formation): Both the pyridine and piperidine nitrogen atoms possess lone pairs of electrons. In the presence of atmospheric oxygen, these centers act as nucleophiles, undergoing oxidation to form highly polar N-oxides[2].

  • Hygroscopicity & Hydrolysis: The primary alcohol (-OH) and the basic nitrogens make the molecule highly hygroscopic. Moisture absorption causes physical agglomeration and can lower the activation energy for secondary oxidative pathways.

  • Photo-oxidation: UV and ambient light provide the activation energy required to initiate free-radical cleavage at the carbon-nitrogen bonds, leading to ring-opening degradation products[2].

DegradationMechanisms Target (1-(Pyridin-4-ylmethyl) piperidin-3-yl)methanol O2 Atmospheric Oxygen Target->O2 Exposure H2O Moisture / Humidity Target->H2O Exposure UV UV / Ambient Light Target->UV Exposure NOxide N-Oxide Formation (Pyridine & Piperidine) O2->NOxide Lone pair oxidation Hydrate Hydration & Agglomeration H2O->Hydrate Hydrogen bonding Radical Photo-oxidation & Radical Cleavage UV->Radical Energy absorption

Logical relationship of environmental stressors and degradation pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, every storage and analytical workflow must be self-validating—meaning the protocol includes built-in checks to confirm its own success.

Protocol A: Long-Term Inert Storage Preparation

Objective: Prevent oxidative and moisture-driven degradation over multi-year storage[4].

  • Baseline Purity Assessment: Before storage, run a baseline HPLC-UV assay to confirm >98% purity. Save this chromatogram as your reference standard.

  • Aliquoting: Divide the bulk compound into single-use amber glass vials.

    • Causality: This prevents repeated exposure to atmospheric oxygen and condensation introduced by freeze-thaw cycles during future use.

  • Inert Gas Purging: Gently purge each vial with heavy inert gas (Argon) for 15-20 seconds.

    • Causality: Argon is denser than air and effectively displaces oxygen at the bottom of the vial, neutralizing the primary driver of N-oxide formation[2].

  • Sealing & Gravimetric Validation (Self-Validation Step): Seal tightly with PTFE-lined caps. Weigh each sealed vial to the nearest 0.1 mg and record the weight on the label.

    • Validation: Before future use, re-weigh the vial. A weight increase indicates seal failure and moisture ingress.

  • Environmental Control: Store vials at 2-8°C inside a secondary desiccator cabinet[4].

StorageWorkflow S1 1. Aliquot Sample S2 2. Argon Purge S1->S2 S3 3. Amber Vial Seal S2->S3 S4 4. Store at 2-8°C S3->S4 S5 5. Desiccator Storage S4->S5

Step-by-step workflow for the long-term inert storage of piperidine derivatives.

Protocol B: Stability-Indicating HPLC Analysis

Objective: Accurately separate the parent compound from polar N-oxide degradation products to verify storage integrity[2].

  • Sample Preparation: Dissolve 1.0 mg of the stored compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50).

  • Column Selection: Use a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm) designed for basic compounds.

  • Mobile Phase Configuration:

    • Buffer A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Buffer B: Acetonitrile with 0.1% TFA.

    • Causality: TFA protonates the basic pyridine and piperidine nitrogens, preventing secondary interactions with free silanols on the stationary phase, which would otherwise cause severe peak tailing.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 15 minutes.

    • Self-Validation Step: Inject a known oxidized standard (e.g., a forced degradation sample exposed to 3% H₂O₂) to confirm that the polar N-oxide peaks (which elute earlier) are fully resolved from the parent peak.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the pyridine chromophore).

Troubleshooting Guide

If you suspect your compound has degraded, use this diagnostic matrix to identify the root cause and implement corrective actions.

Table 2: Troubleshooting Degradation Symptoms

Visual/Analytical SymptomRoot CauseDiagnostic ConfirmationCorrective Action
Yellowing or browning of solid Photo-oxidation or N-oxide formationHPLC reveals new early-eluting polar peaks.Discard compromised batch; switch to strict amber vial storage[2].
Agglomeration / Sticky residue Moisture absorption (Hygroscopicity)Karl Fischer titration shows >0.5% water; Gravimetric weight increase.Store in vacuum desiccator; validate seal integrity gravimetrically.
Broad baseline hum on HPLC Thermal degradation / PolymerizationLC-MS shows higher molecular weight adducts.Lower storage temperature to -20°C; strictly avoid freeze-thaw cycles[4].

Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution for long periods to save time? A: It is highly discouraged. Solvents can contain dissolved oxygen and trace peroxides (especially ethers like THF), which rapidly oxidize the piperidine nitrogen[2]. If you must store it in solution, use freshly degassed solvents, purge the headspace with Argon, and store at -20°C for no longer than one month.

Q: Why do you recommend Argon instead of Nitrogen for purging the vials? A: Argon is significantly denser than ambient air and effectively blankets the solid compound at the bottom of the vial. Nitrogen is lighter and can easily mix with ambient air during the capping process, leaving residual oxygen trapped inside the vial.

Q: My HPLC analysis shows a split peak for the main compound. Is it degrading? A: Not necessarily. Because the molecule contains two highly basic nitrogens, a split peak or severe tailing often indicates inadequate buffering in your mobile phase rather than degradation. Ensure you are using 0.1% TFA or a high-pH compatible column to keep the nitrogens fully protonated or fully deprotonated during the run.

References

  • Chemical Substance Information: (1-Pyridin-4-ylMethyl-piperidin-3-yl)-Methanol, 98+% C12H18N2O, MW: 206.29. NextSDS. 1

  • What is the stability of piperidine? Biosynce. 3

  • PIPERIDINE Handling and Storage. Ataman Kimya.

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. BenchChem. 2

  • What are the storage stability of Piperidine Series compounds over time? BTC Pharmtech. 4

Sources

Troubleshooting

optimizing purification of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol by flash chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly polar, multi-basic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly polar, multi-basic compounds. Your target molecule—(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol —is a classic "problematic" analyte.

To successfully purify this compound, we must first understand its mechanistic behavior. It contains a tertiary amine in the piperidine ring (pKa ~10.4), a basic pyridine ring (pKa ~5.2), and a hydrogen-bond donating primary alcohol. When exposed to standard bare silica, these basic nitrogens undergo severe ion-exchange interactions with acidic surface silanols, leading to irreversible adsorption, extreme peak tailing, and poor recovery.

This guide provides field-proven, self-validating protocols to troubleshoot and optimize this purification, bypassing the limitations of traditional normal-phase chromatography.

Diagnostic Workflow: Selecting Your Purification Strategy

Before mixing solvents, evaluate your laboratory's available stationary phases. Relying solely on bare silica should be your absolute last resort for this molecule.

Workflow Start Target Molecule: (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol pKa ~10.4 (Piperidine), pKa ~5.2 (Pyridine) Decision1 Are Amine-Functionalized Silica Columns Available? Start->Decision1 PathAmine Amine-Bonded Silica (NP) Eluent: Hexane/EtOAc or DCM/MeOH Mechanism: Repels basic nitrogens No modifier required Decision1->PathAmine Yes Decision2 Are High-pH Stable C18 Columns Available? Decision1->Decision2 No PathRP Reversed-Phase (C18) Eluent: H2O/MeCN + 0.1% NH4OH Mechanism: Deprotonates amines (pH > 10.5) Increases lipophilicity Decision2->PathRP Yes PathBare Bare Silica (Last Resort) Eluent: DCM/MeOH + 1-5% TEA Mechanism: TEA masks acidic silanols Prevents ion-exchange tailing Decision2->PathBare No

Figure 1: Decision matrix for selecting the optimal flash chromatography workflow for basic amines.

Troubleshooting FAQs: The Causality of Peak Tailing

Q: Why does my compound streak from the baseline to Rf 0.5 on normal-phase TLC, and elute as a massive tailing peak during flash chromatography? A: Bare silica gel acts as a Brønsted acid. The surface silanols (Si-OH) deprotonate to form silicate anions, which form strong ionic bonds with the protonated piperidine nitrogen of your target molecule[1]. This secondary ion-exchange interaction outcompetes the standard adsorption/desorption partitioning, causing the compound to drag or "tail" through the column.

Q: If I must use bare silica, how do I suppress this tailing? A: You must introduce a competing amine (a mobile phase modifier) to neutralize the acidic silica surface. A standard protocol is to pre-equilibrate the column and run the separation using a Dichloromethane (DCM) / Methanol (MeOH) gradient containing 1% to 5% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH)[2]. The modifier saturates the active silanol sites, allowing your basic target to elute based on polarity rather than ionic binding. Self-Validation: Always run a 2D TLC plate; if the spot shape becomes perfectly round in the modified solvent, the silanol interactions are successfully masked.

Q: What is the most efficient normal-phase alternative to avoid using foul-smelling, difficult-to-remove modifiers like TEA? A: Amine-functionalized silica (e.g., aminopropyl-bonded silica). In this stationary phase, the silica surface is covalently end-capped with primary amines[3]. This creates a slightly basic surface environment that repels the basic nitrogens of your target molecule, completely eliminating the need for mobile phase modifiers. You can elute the compound using simpler, safer gradients, significantly simplifying post-purification solvent evaporation[4].

Q: Can I purify this compound using Reversed-Phase (C18) Flash Chromatography? A: Yes, but pH control is absolutely critical. Because the piperidine nitrogen has a pKa of ~10.4, running a standard water/acetonitrile gradient at neutral or acidic pH will result in a protonated, highly polar molecule that elutes in the void volume with zero retention. To retain this molecule on a C18 column, you must employ the "2 pH Rule": raise the mobile phase pH to at least 2 units above the highest pKa[5]. Using 0.1% NH₄OH (pH ~10.5-11.0) ensures the molecule is in its neutral, lipophilic free-base form, maximizing hydrophobic interaction with the C18 chains. Note: You must use a high-pH stable hybrid silica or polymeric C18 column, as standard silica dissolves above pH 8[6].

Quantitative Data: Retention & Ionization Dynamics

The following table summarizes how different stationary phases and modifiers alter the ionization state and retention mechanism of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol.

Stationary PhaseMobile Phase ModifierOperating pHTarget Ionization StatePrimary Retention MechanismExpected Peak Shape
Bare Silica None~4.5 - 5.0 (Surface)Protonated (Cationic)Ion-Exchange (Strong)Severe Tailing / Irreversible
Bare Silica 1-5% TEA or NH₄OH~9.0 - 10.0Partially DeprotonatedAdsorption / DesorptionModerate to Good
Amine-Silica None~8.0 - 9.0 (Surface)Partially DeprotonatedAdsorption / DesorptionExcellent (Symmetrical)
C18 (High-pH) 0.1% NH₄OH10.5 - 11.0Deprotonated (Free Base)Hydrophobic PartitioningExcellent (Symmetrical)
Step-by-Step Experimental Protocols
Protocol 1: Modifier-Free Purification via Amine-Functionalized Silica

Use this method to avoid the tedious removal of TEA or NH₄OH from your final purified fractions.

  • TLC Pre-Screening (Validation Step):

    • Spot your crude mixture onto an NH₂-modified TLC plate.

    • Develop using a gradient of Hexane/Ethyl Acetate or DCM/MeOH (without basic modifiers).

    • Self-Validation Checkpoint: Adjust the solvent ratio until the target compound's Rf is between 0.15 and 0.35. If the spot is round and non-streaking, the solvent system is validated for column transfer.

  • Column Equilibration:

    • Mount an amine-functionalized flash column (e.g., Biotage KP-NH or Teledyne RediSep Amine) onto your automated flash system.

    • Equilibrate with 3-5 column volumes (CV) of your weak solvent (e.g., 100% DCM).

  • Dry Loading:

    • Dissolve the crude mixture in a minimal amount of polar solvent. Add Celite or bare silica (1:3 sample-to-sorbent ratio) and evaporate to a free-flowing powder.

    • Causality: Liquid loading this highly polar compound in a strong solvent (like MeOH) will cause immediate band broadening. Dry loading ensures a tight injection band.

  • Gradient Elution:

    • Run a shallow gradient (e.g., 0% to 10% MeOH in DCM over 15 CV). Monitor UV absorbance at 254 nm (pyridine ring).

Protocol 2: High-pH Reversed-Phase (C18) Purification

Use this method if the compound is too polar for normal-phase, or if you need to remove highly lipophilic organic impurities.

  • Mobile Phase Preparation (Validation Step):

    • Solvent A: HPLC-grade Water + 0.1% NH₄OH.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% NH₄OH.

    • Self-Validation Checkpoint: Calibrate a pH meter and measure Solvent A. It must read ≥ 10.5[7]. If it is lower, the piperidine ring will protonate, and the compound will crash into the void volume.

  • Column Selection:

    • Select a polymeric or hybrid-silica C18 column rated for high-pH stability (up to pH 12). Do not use standard silica-based C18.

  • Equilibration & Loading:

    • Equilibrate the column with 5 CV of 5% Solvent B.

    • Dissolve the sample in Solvent A (or a 90:10 mix of A:B) and inject.

  • Gradient Elution:

    • Run a gradient from 5% B to 60% B over 12 CV. The deprotonated free-base will partition cleanly into the hydrophobic stationary phase, eluting as a sharp, symmetrical peak.

References
  • Sorbent Technologies, Inc. 1.

  • Teledyne ISCO. 2.

  • Biotage.5.

  • Biotage. 3.

  • Kinesis. 4.

  • Wikipedia.6.

  • Agilent Technologies.7.

Sources

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR reference spectra for validating (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Validation of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol Introduction (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol, with CAS Number 174560-96-4, is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Validation of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

Introduction

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol, with CAS Number 174560-96-4, is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of more complex pharmaceutical agents[1]. The unambiguous structural confirmation of such molecules is paramount to ensure the integrity of research and the quality of final products. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for the structural elucidation of organic molecules in solution.

This guide provides a comprehensive framework for researchers and drug development professionals to validate the chemical structure of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol using ¹H and ¹³C NMR spectroscopy. In the absence of a universally published and assigned reference spectrum, this document outlines a systematic approach based on spectral prediction from foundational chemical principles, comparison with structurally analogous compounds, and a robust, self-validating experimental protocol.

Predicted ¹H and ¹³C NMR Spectra: A Structural Hypothesis

The first step in validating a structure is to form a hypothesis of what the NMR spectra should look like. By deconstructing the molecule into its primary functional groups—a 4-substituted pyridine ring, a 3-substituted piperidine ring, a benzylic-like methylene bridge, and a primary alcohol—we can predict the chemical shifts (δ), multiplicities, and integrations for each nucleus. These predictions are grounded in established chemical shift theory and data from analogous structures[2][3][4].

Molecular Structure with Numbering for NMR Assignment

Caption: Structure of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol with atom numbering.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.50Doublet (d)2HH-2, H-6Protons α to the pyridine nitrogen are significantly deshielded.
~7.25Doublet (d)2HH-3, H-5Protons β to the pyridine nitrogen.
~3.55Singlet (s)2HH-7Methylene bridge protons; singlet due to no adjacent protons.
~3.45Doublet of doublets (dd)2HH-8Protons of the methanol group, split by the H-3' proton.
~2.8-3.0Multiplet (m)2HH-2' (eq), H-6' (eq)Equatorial protons adjacent to the piperidine nitrogen are deshielded.
~2.0-2.2Multiplet (m)2HH-2' (ax), H-6' (ax)Axial protons adjacent to the piperidine nitrogen.
~1.6-1.9Multiplet (m)4HH-4', H-5'Remaining piperidine ring protons.
~1.2-1.4Multiplet (m)1HH-3'Methine proton on the piperidine ring.
BroadSinglet (s)1HOHAlcohol proton; chemical shift is concentration-dependent and signal may be broad. Can be confirmed by D₂O exchange.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Predicted Chemical Shift (δ) ppmAssignmentRationale
~150.0C-2, C-6Carbons α to the pyridine nitrogen are significantly deshielded.
~148.5C-4Quaternary carbon of the pyridine ring attached to the methylene bridge.
~124.0C-3, C-5Carbons β to the pyridine nitrogen.
~67.0C-8Carbon of the primary alcohol (-CH₂OH).
~62.5C-7Methylene bridge carbon.
~60.5C-2', C-6'Carbons adjacent to the piperidine nitrogen.
~40.0C-3'Methine carbon of the piperidine ring.
~29.0C-4'Piperidine ring carbon.
~25.0C-5'Piperidine ring carbon.

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous experimental protocol is critical for acquiring high-quality, reproducible data. The causality behind each step is explained to ensure scientific integrity.

Sample Preparation
  • Analyte: Weigh approximately 10-15 mg of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol. The higher concentration ensures a good signal-to-noise ratio for the less sensitive ¹³C NMR experiment.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (~7.26 ppm for ¹H, ~77.16 ppm for ¹³C)[5]. If solubility is poor, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a suitable alternative.

  • Internal Standard: Use Tetramethylsilane (TMS) as the internal reference standard (0.0 ppm). Most high-quality deuterated solvents contain TMS.

  • Filtration: To prevent signal broadening from paramagnetic impurities or particulate matter, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition

This protocol assumes a 400 MHz NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Parameters:

    • Number of Scans: 16. Sufficient for a high-concentration sample.

    • Relaxation Delay: 2 seconds. Allows for nearly complete T1 relaxation of most protons, ensuring accurate integration.

    • Pulse Width: A 30-45 degree pulse angle is used to reduce the experiment time without significantly compromising signal intensity.

  • ¹³C NMR Parameters:

    • Number of Scans: 1024. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: 2 seconds.

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets and provide a Nuclear Overhauser Effect (NOE) enhancement.

  • Confirmatory Experiment (Optional but Recommended):

    • D₂O Exchange: After acquiring the initial ¹H spectrum, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the -OH proton will disappear or significantly diminish, confirming its assignment.

Data Analysis and Structural Verification Workflow

The process of converting raw data into a validated structure follows a logical sequence. This workflow ensures that each piece of evidence is systematically evaluated.

Caption: Workflow for NMR data processing and structural validation.

Comparative Analysis with Alternative Structures

To build confidence in the assignments, it is instructive to compare the observed chemical shifts with known values from simpler, related molecules. This comparative approach helps to anchor the interpretation in established data.

Compound / FragmentRelevant ¹H Chemical Shift (δ) ppmRelevant ¹³C Chemical Shift (δ) ppmSource
Piperidin-3-ylmethanol --PubChem[6]
4-Picoline (4-methylpyridine) Pyridine Hα: ~8.5, Pyridine Hβ: ~7.1, CH₃: ~2.3Pyridine Cα: ~149, Pyridine Cβ: ~124, CH₃: ~21SDBS
N-Benzylpiperidine Benzyl-CH₂: ~3.5, Piperidine-Hα: ~2.4Benzyl-CH₂: ~64, Piperidine-Cα: ~54SDBS

This table demonstrates that the predicted shifts for our target molecule are consistent with the electronic environments found in its constituent fragments. For instance, the methylene bridge (H-7, C-7) protons and carbon are predicted to be in a similar region to the benzylic CH₂ of N-benzylpiperidine.

Conclusion

The structural validation of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol by NMR spectroscopy is a systematic process of prediction, meticulous experimentation, and logical data interpretation. By following the detailed protocols and workflows outlined in this guide, researchers can confidently confirm the identity and purity of their compound. The agreement between predicted spectra, experimentally acquired data, and comparative data from analogous structures provides a robust, self-validating system for structural elucidation, upholding the highest standards of scientific integrity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. [Link]

  • Google Patents. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Wang, L., et al. (2021). Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions. Cell Reports Physical Science. [Link]

  • Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]

  • Ito, A., et al. (2023). Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. Organic Chemistry Plus. [Link]

  • Sobarzo-Sánchez, E., et al. (2002). Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Magnetic Resonance in Chemistry. [Link]

  • Google Patents. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • PubChemLite. (1-(pyridin-3-yl)piperidin-4-yl)methanol. [Link]

  • NextSDS. (1-Pyridin-4-ylMethyl-piperidin-3-yl)-Methanol, 98+%. [Link]

  • Manimekalai, A., et al. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • NextSDS. 1-Pyridin-4-ylMethyl-piperidin-3-ol, 98+%. [Link]

  • NextSDS. PIPERIDIN-4-YL(PYRIDIN-3-YL)METHANOL. [Link]

Sources

Comparative

validating (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol purity via LC-MS analysis

Title: Validating (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol Purity: A Comparative LC-MS Method Guide Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals. The Analy...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol Purity: A Comparative LC-MS Method Guide

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals.

The Analytical Challenge: Dual-Basic Pharmacophores

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol (C₁₂H₁₈N₂O, MW: 206.29) is a highly polar, dual-basic compound. Its molecular architecture features two distinct nitrogen centers: a weakly basic pyridine ring (pKa ~5.2) and a strongly basic piperidine ring (pKa ~10.4), alongside a polar hydroxymethyl group.

In standard liquid chromatography-mass spectrometry (LC-MS) workflows, polar basic nitrogen-containing heterocycles (NCHs) like piperidine and pyridine exhibit notoriously poor retention on traditional C18 columns. This lack of retention leads to co-elution with the solvent front and non-retarded matrix components, resulting in severe ion suppression during MS detection. Furthermore, the highly basic piperidine moiety interacts aggressively with residual silanols on silica-based stationary phases, causing peak tailing that compromises purity quantification[1].

To establish a robust purity validation protocol, we must move beyond legacy methods. This guide objectively compares the performance of standard Reversed-Phase Liquid Chromatography (RPLC) against an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) workflow.

Chromatographic Modalities: A Comparative Evaluation

To determine the optimal method for validating the purity of this compound, three chromatographic modalities were evaluated. The quantitative performance data is summarized below.

Table 1: Quantitative Comparison of Column Performance for (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

ParameterStandard C18 (Alternative)Polar-Embedded C18 (Alternative)Zwitterionic HILIC (Optimized Method)
Retention Mechanism Hydrophobic PartitioningShielded HydrophobicHydrophilic Partitioning
Retention Factor ( k′ ) 0.8 (Poor)1.5 (Marginal)4.2 (Optimal)
Peak Asymmetry ( As​ ) 2.15 (Severe Tailing)1.45 (Moderate Tailing)1.05 (Gaussian)
MS Signal-to-Noise (S/N) 1504202,800
Matrix Effect / Suppression High (Co-elution with void)ModerateLow (Enhanced desolvation)

The Verdict: The Zwitterionic HILIC method drastically outperforms standard RPLC alternatives, providing a 18-fold increase in MS sensitivity and restoring peak symmetry to ideal Gaussian parameters.

Mechanistic Causality in Method Selection

As an Application Scientist, it is critical to understand why the HILIC method succeeds where C18 fails.

  • Eradicating Silanol Interactions: In RPLC, the silica substrate contains residual silanol groups (-Si-OH) which deprotonate at mid-pH to form negatively charged silanates. The basic piperidine moiety undergoes strong secondary cation-exchange interactions with these silanates, causing the severe peak tailing ( As​ = 2.15) seen in Table 1. By pivoting to HILIC with a pH 3.0 ammonium formate buffer, we fully protonate both nitrogens and bypass hydrophobic mixed-mode interactions entirely[1].

  • Ionization Dynamics: HILIC utilizes a highly organic mobile phase (e.g., 90% Acetonitrile). In the Electrospray Ionization (ESI) source, this high organic content dramatically lowers the surface tension of the eluent droplets. This accelerates droplet fission and desolvation, drastically improving ionization efficiency and yielding the superior S/N ratio of 2,800[1].

Optimized LC-MS/MS Protocol (Self-Validating System)

The following step-by-step methodology details the optimized HILIC-MS/MS workflow. To ensure trustworthiness, this protocol is designed as a self-validating system , meaning it internally verifies its own accuracy and precision during every run.

Phase 1: Sample Preparation (Anti-Distortion)

Causality: Injecting a sample dissolved in a highly aqueous solvent into a HILIC system disrupts the localized water layer on the stationary phase, causing peak splitting.

  • Dissolve the (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol standard in 100% Acetonitrile to create a 1 mg/mL stock.

  • Dilute to the working concentration (1 µg/mL) using 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate.

Phase 2: Chromatographic Separation
  • Column: Zwitterionic HILIC (100 x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Causality: pH 3.0 ensures both the pyridine and piperidine nitrogens are fully protonated, preventing partial ionization states).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, decrease linearly to 50% B over 4 mins, hold for 1 min, return to 90% B for 3 mins of re-equilibration. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-MS/MS)

Operating mass spectrometry in ESI positive mode with optimized declustering potentials and collision energies is critical for the sensitive detection of piperidine derivatives[2].

  • Source Parameters: ESI Positive (+), Gas Temp: 300 °C, Drying Gas Flow: 10 L/min, Nebulizer: 40 psi, Capillary Voltage: 4000 V.

  • MRM Transitions:

    • Quantifier: m/z 207.2 → 92.1 (Collision Energy: 25 eV). Represents the cleavage yielding the pyridinylmethyl cation.

    • Qualifier: m/z 207.2 → 116.1 (Collision Energy: 15 eV). Represents the piperidinemethanol cation.

Phase 4: The Self-Validating System Architecture

To guarantee data integrity, the sequence must include these automated validation gates:

  • System Suitability Test (SST): Inject the 1 µg/mL standard 5 times prior to the sample batch. Acceptance Criteria: Retention time RSD < 1.0%, Peak Area RSD < 2.0%, Asymmetry factor ( As​ ) between 0.9 and 1.2.

  • Matrix Spike Recovery: Spike the sample matrix with a known concentration of the standard. Acceptance Criteria: Recovery must fall between 90-110% to validate the absence of matrix-induced ion suppression[2].

  • Carryover Check: Inject a blank solvent immediately after the highest calibration standard. Acceptance Criteria: Analyte peak area must be < 0.1% of the upper limit of quantification (ULOQ).

Workflow Visualization

LCMS_Method_Development Target Target Analyte: (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol [MW: 206.29] Challenge Analytical Challenge: Dual Basic Centers (pKa ~5.2 & ~10.4) High Polarity Target->Challenge C18 Standard C18 RPLC Result: Poor Retention, Severe Silanol Tailing Challenge->C18 Hydrophobic Partitioning HILIC Zwitterionic HILIC Result: Strong Retention, Gaussian Peak Shape Challenge->HILIC Hydrophilic Interaction Opt Mobile Phase Optimization: 90% ACN / 10% Aqueous 10 mM Ammonium Formate (pH 3.0) C18->Opt Method Pivot HILIC->Opt Proceed MS ESI-MS/MS Detection: Positive Mode MRM: 207.2 -> 92.1 Opt->MS Val Self-Validating Output: Asymmetry 0.9-1.2 RSD < 2.0% MS->Val

Figure 1: LC-MS method development and validation workflow for dual-basic polar analytes.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - altern
  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chrom

Sources

Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol, a heterocyclic compound of interest in pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol, a heterocyclic compound of interest in pharmaceutical development. We will delve into the validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS). The principles and protocols detailed herein are grounded in the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the generation of reliable and reproducible data for regulatory submission and quality control.

The Importance of Method Validation

Analytical method validation is the cornerstone of any drug development program. It provides documented evidence that a chosen analytical procedure is suitable for its intended purpose. For the quantification of an active pharmaceutical ingredient (API) or its related impurities, a validated method ensures the accuracy, precision, and reliability of the results, which is critical for assessing product quality and safety.

Understanding the Analyte: (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

To select and validate an appropriate analytical method, we must first consider the physicochemical properties of the target analyte.

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

  • Structure: Comprises a piperidine ring, a pyridine ring, and a primary alcohol functional group.

  • Chromophore: The pyridine ring contains a chromophore that absorbs UV light, making it suitable for HPLC-UV detection.

  • Ionization Potential: The presence of basic nitrogen atoms in the pyridine and piperidine rings allows for efficient ionization, a prerequisite for mass spectrometry-based detection.

  • Polarity: The presence of the hydroxyl group and the nitrogen atoms makes the molecule polar, influencing the choice of chromatographic conditions.

Comparative Overview of Analytical Methodologies

FeatureHPLC-UVHPLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Moderate. Relies on chromatographic separation to resolve the analyte from interferences. Co-eluting impurities with similar UV spectra can interfere.High. Can differentiate compounds with the same retention time but different mass-to-charge ratios, providing superior specificity.
Sensitivity (LOD/LOQ) Generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.High. Typically in the nanogram to picogram per milliliter (ng/mL to pg/mL) range.
Linearity & Range Good. Typically linear over 2-3 orders of magnitude.Excellent. Can be linear over 4-5 orders of magnitude.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. Requires more specialized expertise.
Robustness Generally robust, but susceptible to changes in mobile phase composition and pH.Highly robust and less susceptible to matrix effects when using appropriate sample preparation and internal standards.

The Workflow of Analytical Method Validation

The validation of an analytical method is a systematic process that evaluates several key parameters to ensure its suitability.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Method Optimization (Column, Mobile Phase, etc.) Spec Specificity/ Selectivity Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD Limit of Detection Prec->LOD LOQ Limit of Quantitation LOD->LOQ Rob Robustness LOQ->Rob

Caption: A typical workflow for analytical method validation.

Detailed Experimental Protocols and Data Comparison

Here, we provide detailed protocols for validating both HPLC-UV and HPLC-MS/MS methods for the quantification of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol. The presented data is illustrative to highlight the expected performance of each method.

Specificity/Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Prepare a solution of the analyte (e.g., 10 µg/mL).

  • Prepare a placebo solution (all formulation components except the analyte).

  • Prepare a spiked placebo solution containing the analyte and known related substances/impurities.

  • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Analyze all samples by the respective HPLC method.

Expected Results:

  • HPLC-UV: The analyte peak should be well-resolved from any peaks in the placebo and from peaks of known impurities and degradation products (resolution > 2).

  • HPLC-MS/MS: In addition to chromatographic separation, the mass spectrometer should show no interfering peaks at the specific mass transition of the analyte in the placebo and stressed samples.

Specificity_Concept cluster_UV HPLC-UV cluster_MS HPLC-MS/MS UV_Good Analyte Impurity A Impurity B Conclusion Specificity relies on both chromatographic separation and unique mass transitions. MS_Good MS_Good

Caption: Conceptual representation of specificity in HPLC-UV and HPLC-MS/MS.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a stock solution of the analyte.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-50 µg/mL for HPLC-UV; 1-1000 ng/mL for HPLC-MS/MS).

  • Analyze each standard in triplicate.

  • Plot the mean response versus the concentration and perform a linear regression analysis.

Comparative Data:

ParameterHPLC-UVHPLC-MS/MS
Range 1 - 50 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = 12543x + 250y = 54321x + 150
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments.

Protocol:

  • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., low, medium, and high) covering the specified range.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data:

Concentration LevelHPLC-UV (% Recovery)HPLC-MS/MS (% Recovery)
Low (e.g., 2 µg/mL / 2 ng/mL) 99.5%101.2%
Medium (e.g., 25 µg/mL / 500 ng/mL) 100.2%99.8%
High (e.g., 45 µg/mL / 900 ng/mL) 99.8%100.5%
Mean Recovery 99.8%100.5%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Data:

Precision LevelHPLC-UV (%RSD)HPLC-MS/MS (%RSD)
Repeatability < 1.0%< 2.0%
Intermediate Precision < 2.0%< 3.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

These can be determined based on the signal-to-noise ratio (S/N) of the response (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Comparative Data:

ParameterHPLC-UVHPLC-MS/MS
LOD ~0.1 µg/mL~0.1 ng/mL
LOQ ~0.3 µg/mL~0.3 ng/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).

Expected Outcome:

The method is considered robust if the results remain within acceptable limits (e.g., %RSD < 5%) despite the variations in the method parameters.

Conclusion and Recommendations

Both HPLC-UV and HPLC-MS/MS can be validated to provide accurate and reliable quantification of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol. The choice between the two methods depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control and release testing where the expected concentrations are relatively high and the sample matrix is clean.

  • HPLC-MS/MS offers superior sensitivity and specificity, making it the method of choice for applications requiring low-level quantification, such as impurity profiling, metabolite identification, and bioanalysis in complex matrices like plasma or tissue.

Ultimately, the selection of the analytical method should be based on a thorough risk assessment and a clear understanding of the intended application. The validation data presented in this guide serves as a template for the expected performance of each technique and underscores the importance of a systematic and well-documented validation process.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Bioanalytical Method Validation. [Link]

Safety & Regulatory Compliance

Safety

Authoritative Guide to the Safe Handling and Disposal of (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

As a drug development professional or laboratory scientist, managing the lifecycle of complex heterocyclic compounds is a critical component of operational safety and environmental stewardship. The compound (1-(Pyridin-4...

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Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory scientist, managing the lifecycle of complex heterocyclic compounds is a critical component of operational safety and environmental stewardship. The compound (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol (CAS: 174560-96-4) presents unique disposal challenges due to its dual-nitrogen ring system.

This guide provides a comprehensive, causality-driven methodology for the safe handling, categorization, and disposal of this chemical, ensuring strict compliance with environmental regulations and laboratory safety standards.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the mechanistic behavior of the molecule. (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol contains three distinct functional groups that dictate its hazard profile and waste categorization:

  • The Piperidine Ring (Aliphatic Amine): Piperidine derivatives are highly basic (pKa ~11)[1]. In a waste container, this basicity means the compound will act as a nucleophile and a base. If inadvertently mixed with concentrated acidic waste, it will undergo a rapid, exothermic neutralization reaction that can over-pressurize glass containers or cause localized boiling of solvents.

  • The Pyridine Ring (Aromatic Heterocycle): Pyridine and its derivatives are environmentally persistent and are known to be toxic to aquatic life. Toxicological profiles indicate that systemic exposure to pyridine derivatives can lead to hepatic (liver) damage[2]. Furthermore, pyridines do not readily degrade in standard wastewater treatment facilities, strictly prohibiting sink disposal.

  • The Hydroxymethyl Group (-CH2OH): This group acts as a hydrogen-bond donor and acceptor, significantly increasing the molecule's solubility in polar solvents (like water and methanol) compared to unsubstituted piperidines. This heightened solubility increases the risk of rapid environmental dispersion in the event of a spill.

Quantitative Data & Hazard Summary
Property / ParameterData / ClassificationOperational Implication
Chemical Formula C12H18N2ONon-halogenated organic compound.
Molecular Weight 206.29 g/mol [3]Solid or high-boiling liquid; low vapor pressure at room temp.
Primary Hazard Irritant / Corrosive (Basic)Requires robust PPE (nitrile gloves, goggles) to prevent skin/eye burns[1].
Environmental Hazard Aquatic ToxicityZero-drain disposal policy. Must be incinerated.
EPA RCRA Status Characteristic WasteManaged under characteristic toxicity/corrosivity guidelines[4].

Regulatory Framework & Waste Categorization

Under the EPA's Resource Conservation and Recovery Act (RCRA), waste identification is the crucial first step in disposal[4]. While (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol is not explicitly named on the P-list (acute hazardous wastes) or U-list (toxic wastes), it must be classified as a Characteristic Hazardous Waste due to its basicity and biological toxicity profile.

Operational Rule: This chemical must be routed to the Non-Halogenated Organic Waste stream. Causality: Mixing basic amines with halogenated solvents (like Dichloromethane or Chloroform) over extended periods can lead to the slow formation of quaternary ammonium salts or other reactive intermediates. Furthermore, commercial waste disposal facilities charge significantly higher premiums for incinerating halogenated waste due to the need for specialized scrubbers to capture hydrochloric acid (HCl) gas.

Step-by-Step Disposal Protocol

The following self-validating protocol ensures that the chemical is neutralized, contained, and manifested correctly.

Phase 1: Segregation & Compatibility Testing
  • Assess the Matrix: Determine if the chemical is in its pure form, dissolved in a solvent, or contaminating solid consumables (e.g., silica gel from chromatography, Kimwipes, or pipette tips).

  • Verify Compatibility: Ensure the target waste carboy contains only non-halogenated, basic, or neutral organic solvents (e.g., Methanol, Ethanol, Ethyl Acetate).

    • Validation Step: Before adding large volumes of the compound in solution to a bulk waste carboy, extract a 5 mL aliquot of the bulk waste and mix it with 1 mL of your waste solution in a fume hood. Monitor for 5 minutes for any temperature spikes (exotherm) or gas evolution.

Phase 2: Containerization
  • Select the Receptacle: Use High-Density Polyethylene (HDPE) carboys for liquid waste. HDPE is highly resistant to basic amines. Avoid metal containers, which can corrode in the presence of basic aqueous mixtures.

  • Transfer: Using a funnel in a certified chemical fume hood, slowly pour the liquid waste into the carboy.

  • Headspace Management: Never fill the waste container beyond 80% capacity. Leave headspace to accommodate potential vapor expansion due to ambient temperature fluctuations.

Phase 3: Labeling & EHS Manifesting
  • Affix the Label: Immediately attach a hazardous waste tag.

  • Identify Constituents: Write the full chemical name: "(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol" and the solvent matrix. Do not use abbreviations.

  • Flag the Hazard: Explicitly check the boxes for "Toxic" and "Basic/Alkaline" to alert your Environmental Health and Safety (EHS) department and the downstream incineration facility.

Phase 4: Spill Mitigation & Solid Waste Management

In the event of a spill, or when disposing of contaminated solid consumables:

  • Liquid Spills: Do not use water to wash the spill, as the hydroxymethyl group makes it highly miscible and harder to contain. Instead, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads)[1].

  • Solidification: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container (typically a designated poly-lined drum or bucket).

  • Consumables: All gloves, spatulas, and weighing boats that contacted the pure chemical must be placed in the solid hazardous waste bin, not the general municipal trash.

Disposal Workflow Visualization

The following decision-tree diagram illustrates the operational logic for routing (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol waste based on its physical state and matrix.

G A Waste Generation: (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol B Determine Waste Type A->B C Pure Chemical / Stock B->C D Contaminated Solvents B->D E Solid Consumables B->E F Non-Halogenated Organic Waste C->F Direct disposal D->F e.g., MeOH, EtOAc G Halogenated Organic Waste D->G e.g., DCM, Chloroform H Solid Hazardous Waste Container E->H I EHS Manifest & Incineration F->I G->I H->I

Workflow for the categorization and disposal of the chemical waste.

References

  • nextsds.com - (1-Pyridin-4-ylMethyl-piperidin-3-yl)-Methanol, 98+% C12H18N2O, MW: 206.29.
  • benchchem.com - Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • cdc.gov - Toxicological Profile for pyridine - ATSDR.
  • epa.gov - Introduction to Hazardous Waste Identification.

Sources

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